Product packaging for 4-Bromo-2-iodobenzaldehyde(Cat. No.:CAS No. 1261470-87-4)

4-Bromo-2-iodobenzaldehyde

Cat. No.: B1523704
CAS No.: 1261470-87-4
M. Wt: 310.91 g/mol
InChI Key: JFFYPBIPKMTEEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrIO and its molecular weight is 310.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIO B1523704 4-Bromo-2-iodobenzaldehyde CAS No. 1261470-87-4

Properties

IUPAC Name

4-bromo-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYPBIPKMTEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261470-87-4
Record name 4-Bromo-2-iodobenzaldehyde
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodobenzaldehyde is a pivotal, multi-functionalized aromatic compound extensively utilized as a building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and an iodine atom, provides orthogonal reactivity, making it an invaluable intermediate for constructing complex molecular architectures. This guide details a robust synthesis protocol for this compound via the ortho-iodination of 4-bromobenzaldehyde, outlines comprehensive characterization methodologies, and discusses its significance in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

Halogenated benzaldehydes are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] this compound (Figure 1) is a particularly valuable reagent due to the differential reactivity of its three functional groups. The aldehyde enables classical carbonyl chemistry, such as reductive amination, Wittig reactions, and condensations.[1] The bromine and iodine atoms serve as distinct handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential and site-selective introduction of diverse substituents.[2][3]

The iodine atom, being more reactive than bromine in many catalytic cycles, can be selectively functionalized first. This strategic advantage allows chemists to design efficient and convergent synthetic routes towards complex target molecules, including novel drug candidates and advanced materials.[2][4]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.[5]

Synthesis of this compound

The most direct and efficient method for preparing this compound is the ortho-iodination of the commercially available starting material, 4-bromobenzaldehyde. This transformation is typically achieved using an electrophilic iodinating agent. A common and effective method involves the use of N-Iodosuccinimide (NIS) with a catalytic amount of a directing acid or transition metal.[6]

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The aldehyde group is an ortho, para-directing deactivator. However, direct electrophilic substitution at the ortho position can be challenging. Modern methods often employ transient directing groups or palladium catalysis to achieve high regioselectivity for the ortho-iodination.[6] A patent describes a method using N-iodosuccinimide and a palladium acetate catalyst to achieve this transformation effectively.[6] The reaction selectively installs an iodine atom at one of the positions ortho to the aldehyde group.

Detailed Experimental Protocol

This protocol is adapted from established principles of ortho-iodination of benzaldehyde derivatives.[6]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-Bromobenzaldehyde185.0210.0 g1.0
N-Iodosuccinimide (NIS)224.9914.6 g1.2
Palladium(II) Acetate224.500.61 g0.05
Trifluoroacetic Acid (TFA)114.0220 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated Na₂S₂O₃ (aq)-100 mL-
Saturated NaHCO₃ (aq)-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol) and N-Iodosuccinimide (14.6 g, 64.8 mmol).

  • Solvent and Catalyst Addition: Add dichloromethane (200 mL) followed by palladium(II) acetate (0.61 g, 2.7 mmol).

  • Reaction Initiation: Add trifluoroacetic acid (20 mL) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 40°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine. Shake well until the organic layer is colorless.

  • Extraction: Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate) to afford this compound as a solid.

Causality and Experimental Insights
  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodine source, which is easier to handle than molecular iodine.

  • Catalyst Role: Palladium acetate acts as a catalyst, coordinating with the aldehyde to facilitate regioselective C-H activation at the ortho position, thereby directing the iodination.[6]

  • Acid Co-catalyst: Trifluoroacetic acid (TFA) can protonate the carbonyl, increasing the electrophilicity of the ring and promoting the substitution reaction.

  • Work-up Logic: The sodium thiosulfate wash removes residual iodine/NIS. The sodium bicarbonate wash neutralizes the acidic TFA. Brine wash helps to remove water from the organic layer.

  • Purification: Column chromatography is essential to separate the desired product from any remaining starting material, over-iodinated byproducts, and regioisomers.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₄BrIO[5]
Molecular Weight 310.91 g/mol [5]
Appearance Solid
Purity >97% (typical)
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation of this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms.

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm.

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be characteristic of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 90-150 ppm). The carbons directly attached to the halogens (C-Br and C-I) will have characteristic chemical shifts. The C-I signal is typically found at a higher field (lower ppm value, ~90-100 ppm) due to the heavy atom effect.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
Aldehyde C=O Stretch 1690 - 1715 (strong)
Aromatic C-H Stretch 3000 - 3100 (medium)
Aromatic C=C Stretch 1550 - 1600 (medium)
C-Br Stretch 500 - 600 (medium)
C-I Stretch 480 - 550 (medium)

Data adapted from standard IR correlation tables.[7]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A high-resolution mass spectrum (HRMS) will show a characteristic isotopic pattern for molecules containing both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and iodine (¹²⁷I, 100% abundance), providing unambiguous confirmation of the elemental composition.[5] The molecular ion peak [M]⁺ should be observed at m/z ≈ 310.

Safety, Handling, and Storage

  • Hazards: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Visualization of Workflow

The overall process from synthesis to characterization can be visualized as a clear workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage reagents 1. Reagents & Setup (4-Bromobenzaldehyde, NIS, Pd(OAc)₂, DCM, TFA) reaction 2. Reaction (Reflux, 12-24h) reagents->reaction workup 3. Work-up & Extraction (Quench, Wash, Dry) reaction->workup concentrate 4. Concentration (Rotary Evaporation) workup->concentrate chromatography 5. Flash Chromatography (Silica Gel) concentrate->chromatography product Pure Product (this compound) chromatography->product nmr NMR ('H, '³C) product->nmr ms Mass Spec. product->ms ir IR Spec. product->ir

Diagram 1. Experimental workflow for synthesis and characterization.

Diagram 2. Synthesis reaction scheme.

Conclusion

This compound is a high-value synthetic intermediate with broad applications in drug discovery and materials science. The ortho-iodination of 4-bromobenzaldehyde provides a reliable and direct route to this compound. Rigorous characterization using NMR, MS, and IR spectroscopy is essential to ensure the material's quality for subsequent synthetic transformations. This guide provides the necessary technical details for researchers to confidently synthesize and validate this important chemical building block.

References

Introduction: A Uniquely Functionalized Synthetic Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a tri-functionalized aromatic compound of significant interest in modern organic synthesis. Its structure, featuring a benzaldehyde core substituted with two distinct halogen atoms at the para and ortho positions, presents a unique platform for the construction of complex molecular architectures. The differential reactivity of the aldehyde, the carbon-iodine (C-I) bond, and the carbon-bromine (C-Br) bond allows for a high degree of control in sequential chemical transformations. This guide provides a comprehensive exploration of the physicochemical properties, spectroscopic signature, reactivity, and synthetic applications of this versatile building block, offering field-proven insights for its effective utilization in pharmaceutical and materials science research.

Core Physicochemical Characteristics

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. These characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1261470-87-4[1][2]
Molecular Formula C₇H₄BrIO[1][3]
Molecular Weight 310.91 g/mol [1][2]
Monoisotopic Mass 309.84902 Da[1]
Appearance Solid, typically a beige powder[4][5]
Melting Point 112-114 °C (Reported for isomer 2-Bromo-4-iodobenzaldehyde)[4]
Boiling Point 313.0 ± 32.0 °C (Predicted for isomer 2-Bromo-4-iodobenzaldehyde)[4]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, THF, and chlorinated solvents.
InChI Key JFFYPBIPKMTEEQ-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=C(C=C1Br)I)C=O[1]

Spectroscopic Profile: Elucidating the Structure

Unambiguous characterization is paramount in synthesis. The following sections detail the expected spectroscopic data for this compound, which are essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic and aromatic protons.

    • Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

    • Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting pattern. The proton at C5 (between the bromo and iodo groups) will likely appear as a doublet, while the protons at C3 and C6 will show more complex multiplicities due to their respective couplings.

  • ¹³C NMR: The carbon spectrum will provide key information about the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

    • Aromatic Carbons: Six distinct signals are expected, with the carbons directly attached to the halogens (C-Br and C-I) showing characteristic shifts influenced by the electronegativity and heavy atom effect of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, typically appearing around 1700-1710 cm⁻¹.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-I and C-Br Stretches: Absorptions in the fingerprint region (< 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak.

  • Isotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance). This results in two peaks of nearly equal intensity at M⁺ and M+2, which is a definitive signature for a monobrominated compound.[6]

  • Fragmentation: Common fragmentation pathways include the loss of the formyl radical (•CHO), followed by subsequent loss of halogen atoms.

The Principle of Orthogonal Reactivity: A Synthetic Chemist's Advantage

The true synthetic power of this compound lies in the differential reactivity of its three functional sites. This "orthogonal reactivity" allows for selective, stepwise modifications, which is a cornerstone of modern synthetic strategy for building complex molecules.[7]

The C-I bond is significantly more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more robust C-Br bond. This reactivity difference enables the selective functionalization of the ortho position (C2) while leaving the para position (C4) intact for a subsequent, different coupling reaction under more forcing conditions. The aldehyde group offers a third site for transformations like olefination, reduction, or imine formation, which are typically performed under conditions that do not affect the carbon-halogen bonds.

Caption: Orthogonal reactivity of this compound.

Synthetic Applications & Methodologies

The unique reactivity profile makes this compound a valuable precursor in multi-step syntheses, particularly in the development of novel pharmaceutical agents and functional materials.[5][8]

Proposed Synthetic Workflow

While multiple routes are conceivable, a plausible synthesis of this compound could involve a directed ortho-metalation and iodination strategy starting from a protected 4-bromobenzaldehyde, or a halogen exchange/formylation sequence from a dibromo-iodobenzene precursor.

Synthesis_Workflow cluster_0 Route A: Directed Ortho-Metalation cluster_1 Route B: Formylation A1 4-Bromobenzaldehyde A2 Protection of Aldehyde A1->A2 A3 Directed ortho-Metalation (e.g., LDA, -78 °C) A2->A3 A4 Quench with I₂ A3->A4 A5 Deprotection A4->A5 Target This compound A5->Target B1 1,4-Dibromo-2-iodobenzene B2 Metal-Halogen Exchange (e.g., n-BuLi) B1->B2 B3 Quench with DMF B2->B3 B4 Aqueous Workup B3->B4 B4->Target

Caption: Plausible synthetic pathways to this compound.

Protocol: Selective Sonogashira Cross-Coupling at the C-I Position

This protocol exemplifies the selective functionalization at the more reactive C-I bond. The causality for the choice of catalyst and conditions lies in promoting oxidative addition at the C-I bond while leaving the C-Br bond untouched.

Objective: To selectively couple an alkyne at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Methodology:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • System Purge: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation and side reactions like homocoupling of the alkyne.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the 4-bromo-2-(alkynyl)benzaldehyde product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

  • Hazard Identification: this compound is classified as harmful and an irritant.[1]

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Nitrile gloves[9]

    • Chemical safety goggles or a face shield[9]

    • A lab coat

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][11] For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[4]

  • Spill & Disposal: In case of a spill, use an absorbent material to clean it up and dispose of it as hazardous chemical waste in accordance with local and national regulations.[9][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties and, most importantly, its capacity for selective, orthogonal functionalization make it an invaluable asset for researchers in drug discovery and materials science. Understanding its reactivity profile, as detailed in this guide, is the key to unlocking its full potential in the rational design and synthesis of novel, high-value molecules.

References

A Comprehensive Technical Guide to 4-Bromo-2-iodobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities with tailored properties. 4-Bromo-2-iodobenzaldehyde, a dihalogenated benzaldehyde derivative, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring an aldehyde group and two distinct halogens—iodine and bromine—at the 2- and 4-positions respectively, offers a rich platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development.

Core Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1261470-87-4[1][2]
Molecular Formula C₇H₄BrIO[1]
Molecular Weight 310.91 g/mol [1]
Appearance Solid (form may vary)[2]
Storage Temperature 2-8°C, under inert atmosphere[3]

Synthesis of this compound

The synthesis of this compound is not widely documented in dedicated publications; however, its preparation can be logically deduced from established organic transformations. The most plausible and efficient synthetic strategy involves the ortho-formylation of 1-bromo-3-iodobenzene. This precursor is commercially available and provides the requisite halogen substitution pattern. Two primary methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[4][5] While 1-bromo-3-iodobenzene is not strongly activated, the reaction can proceed under appropriate conditions. The causality behind this choice lies in the operational simplicity and the use of relatively inexpensive reagents.

Reaction Principle: The reaction involves the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic iminium salt then attacks the aromatic ring, with the directing effects of the halogens influencing the position of formylation. Subsequent hydrolysis yields the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Bromo-3-iodobenzene

Materials:

  • 1-Bromo-3-iodobenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-bromo-3-iodobenzene (1.0 equiv) in anhydrous DMF, cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equiv) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing a solution of sodium acetate (5-6 equiv) to neutralize the acid and hydrolyze the intermediate.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Ortho-Lithiation and Formylation

A more regioselective and often higher-yielding approach is the directed ortho-metalation (DoM) of 1-bromo-3-iodobenzene, followed by quenching with an electrophilic formylating agent like DMF.[7] The iodine atom is known to direct lithiation to its ortho position. The lithium-halogen exchange is a potential side reaction, but at low temperatures, the deprotonation can be favored.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78°C) is critical to favor kinetic deprotonation at the C2 position (ortho to iodine) over lithium-halogen exchange.[8] The choice of anhydrous conditions is paramount to prevent quenching of the highly reactive organolithium intermediate.

Experimental Protocol: Ortho-Lithiation and Formylation of 1-Bromo-3-iodobenzene

Materials:

  • 1-Bromo-3-iodobenzene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 equiv) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise and stir for 30 minutes at -78°C to generate LDA in situ.

  • Add a solution of 1-bromo-3-iodobenzene (1.0 equiv) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1-2 hours.

  • Quench the resulting aryllithium species by the rapid addition of anhydrous DMF (3.0 equiv).

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Pathways cluster_0 Synthetic Routes to this compound cluster_1 Method 1: Vilsmeier-Haack cluster_2 Method 2: Ortho-Lithiation cluster_3 Product 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene Vilsmeier Reagent DMF, POCl₃ 1-Bromo-3-iodobenzene->Vilsmeier Reagent Electrophilic Aromatic Substitution LDA LDA, -78°C 1-Bromo-3-iodobenzene->LDA Ortho-deprotonation Hydrolysis1 Hydrolysis Vilsmeier Reagent->Hydrolysis1 This compound This compound Hydrolysis1->this compound DMF_quench DMF Quench LDA->DMF_quench Hydrolysis2 Aqueous Workup DMF_quench->Hydrolysis2 Hydrolysis2->this compound

Caption: Synthetic pathways to this compound.

Characterization and Spectroscopic Data

Unambiguous characterization of this compound is crucial for confirming its identity and purity. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehydic proton will appear as a singlet in the downfield region (around 10 ppm). The coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals: six for the aromatic carbons and one for the carbonyl carbon of the aldehyde group (typically around 190 ppm).

  • IR Spectroscopy: The infrared spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde at approximately 1700 cm⁻¹. C-H stretching of the aldehyde will be observed around 2850 and 2750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The aldehyde can undergo standard transformations such as oxidation, reduction, and olefination. More importantly, the two different halogen atoms allow for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This reactivity difference enables the selective functionalization at the C2 position, followed by a subsequent coupling reaction at the C4 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, a selective Suzuki coupling can be performed at the C2 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and deionized water.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100°C and stir vigorously for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 2-aryl-4-bromobenzaldehyde derivative.

Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the selective introduction of an alkynyl group at the C2 position. This reaction is invaluable for the synthesis of precursors for pharmaceuticals and organic materials.[3][9]

Experimental Protocol: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-alkynyl-4-bromobenzaldehyde.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ Start->Suzuki_Reagents Selective C-I Activation Sonogashira_Reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N Start->Sonogashira_Reagents Selective C-I Activation Suzuki_Product 2-Aryl-4-bromobenzaldehyde Suzuki_Reagents->Suzuki_Product Further_Functionalization Further Diversification (e.g., another cross-coupling) Suzuki_Product->Further_Functionalization C-Br Coupling Sonogashira_Product 2-Alkynyl-4-bromobenzaldehyde Sonogashira_Reagents->Sonogashira_Product Sonogashira_Product->Further_Functionalization C-Br Coupling

References

A Spectroscopic Guide to 4-Bromo-2-iodobenzaldehyde: Unveiling Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzaldehyde (C₇H₄BrIO) is a halogenated aromatic aldehyde with significant utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, an iodine atom, and an aldehyde group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Physicochemical Properties

A foundational understanding of the physical characteristics of this compound is crucial for its handling and analysis.

PropertyValueSource
Molecular Formula C₇H₄BrIOPubChem[2]
Molecular Weight 310.91 g/mol PubChem[2]
CAS Number 1261470-87-4Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
InChI Key JFFYPBIPKMTEEQ-UHFFFAOYSA-NSigma-Aldrich[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton and the aromatic protons.

¹H NMR Data Summary (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~7.8 - 8.1Multiplet3HAromatic protons

Interpretation:

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (around 9.9-10.1 ppm) due to the strong deshielding effect of the adjacent carbonyl group.[4] The aromatic region will display a more complex pattern due to the coupling between the three non-equivalent protons on the substituted benzene ring. The electron-withdrawing effects of the bromine, iodine, and aldehyde groups will influence the precise chemical shifts of these aromatic protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule.

¹³C NMR Data Summary (Predicted)

Chemical Shift (δ) ppmAssignment
~190Aldehyde carbon (C=O)
~140Aromatic carbon (C-CHO)
~130 - 145Aromatic carbons (C-Br, C-I)
~120 - 135Aromatic carbons (C-H)

Interpretation:

The aldehyde carbon is typically observed at a downfield chemical shift (around 190 ppm) due to the double bond to the highly electronegative oxygen atom.[4] The aromatic carbons will appear in the range of 120-145 ppm. The carbons directly attached to the electron-withdrawing bromine and iodine atoms will be deshielded and appear at the lower end of this range.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.[5]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5]

  • Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5]

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum using a standard pulse sequence.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Process and Analyze Spectra acquire_H1->process acquire_C13->process

Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data Summary (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (aldehyde)
~2820, ~2720MediumC-H stretch (aldehyde)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~800-600StrongC-Br, C-I stretches
~3100-3000MediumC-H stretch (aromatic)

Interpretation:

The most characteristic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700 cm⁻¹.[8] The presence of the aldehyde is further confirmed by two medium intensity C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The C-Br and C-I stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.[9]

  • Sample Preparation:

    • Gently grind 1-2 mg of this compound in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[9]

    • Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet acquire_bkg Acquire Background Spectrum place_pellet->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample process_spectrum Process and Analyze Spectrum acquire_sample->process_spectrum

Caption: A generalized workflow for acquiring electron ionization mass spectra.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous confirmation of the molecular structure. The detailed experimental protocols and interpretive guidance are intended to empower researchers, scientists, and drug development professionals in their daily work with this important synthetic intermediate. By adhering to these methodologies, users can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible downstream applications.

References

solubility and stability of "4-Bromo-2-iodobenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-iodobenzaldehyde

Introduction

This compound (CAS No. 1261470-87-4) is a di-halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine and an iodine atom at positions that allow for differential reactivity in cross-coupling reactions, makes it a versatile synthetic intermediate.[3][4] The aldehyde functional group provides a further handle for a wide array of chemical transformations.

For scientists and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount for its effective application. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, while stability determines appropriate handling, storage, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability of this compound, synthesizing theoretical principles with actionable experimental protocols to ensure its successful use in a research and development setting.

Physicochemical Properties

A baseline understanding of the key physicochemical properties of this compound is essential for any laboratory work.

PropertyValueSource(s)
CAS Number 1261470-87-4[1][5]
Molecular Formula C₇H₄BrIO[1]
Molecular Weight 310.91 g/mol [1]
Appearance Solid[5]
InChI Key JFFYPBIPKMTEEQ-UHFFFAOYSA-N[1][5]
Storage Temperature Ambient Temperature[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing reaction kinetics, purification efficiency, and bioavailability. While specific quantitative data for this compound is not extensively published, its solubility can be predicted based on its molecular structure and established principles.

Theoretical Assessment and Qualitative Profile

The principle of "like dissolves like" provides a strong framework for predicting solubility. The structure of this compound has several key features:

  • Aromatic Ring: The benzene core is non-polar and lipophilic.

  • Halogen Substituents (Br, I): These large, polarizable atoms increase the molecular weight and lipophilicity, generally reducing aqueous solubility.

  • Aldehyde Group (-CHO): This is a polar group capable of acting as a hydrogen bond acceptor, which can offer some interaction with polar solvents.

Given these features, this compound is expected to have low solubility in water.[6] Its aromatic character and halogenation suggest good solubility in a range of common organic solvents. Aromatic polarity, in general, enhances solubility in organic media.[6] For instance, the related compound 4-Bromobenzaldehyde is described as slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[7]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneSoluble to Sparingly SolubleThe non-polar aromatic backbone will interact favorably with non-polar solvents.
Polar Aprotic Acetone, DMSO, THF, Ethyl AcetateSolubleThe polar aldehyde group interacts well with these solvents, which can effectively solvate the molecule.
Polar Protic Methanol, EthanolSolubleThe aldehyde can accept hydrogen bonds from the solvent's hydroxyl group.
Aqueous WaterInsoluble to Very Sparingly SolubleThe large, non-polar structure dominates, limiting favorable interactions with the water hydrogen-bonding network.[6][8]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, a standardized experimental method is required. The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Causality in Protocol Design: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, which is the definition of thermodynamic solubility. Using an excess of the solid ensures that saturation is reached. The extended equilibration time and controlled temperature are critical to ensure the system is stable and the result is reproducible. The final analysis step provides the quantitative concentration value.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed glass vial with a PTFE-lined cap. The presence of visible solid material is necessary to confirm that a saturated solution is formed.

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to permit the sedimentation of the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Analysis: Dilute the sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] Prepare a calibration curve with known concentrations to ensure accurate quantification.

  • Calculation: Report the solubility in units such as mg/mL or mmol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent equil1 Agitate at constant T (e.g., 25°C) for 24-48h prep1->equil1 Achieve Saturation sep1 Let stand at constant T to allow solid to settle equil1->sep1 Establish Equilibrium ana1 Filter supernatant sep1->ana1 Isolate Saturated Solution ana2 Quantify concentration via HPLC-UV ana1->ana2 result result ana2->result Report Solubility (mg/mL)

Caption: Experimental workflow for determining thermodynamic solubility.

Chemical Stability and Degradation

Understanding the stability of this compound is crucial for preventing degradation during synthesis, purification, and storage, which could otherwise lead to impure products and inconsistent results. Safety data for related compounds suggests sensitivity to air, moisture, and light.[10]

Factors Influencing Stability
  • Atmospheric Oxygen (Oxidation): The aldehyde functional group is susceptible to oxidation, which converts it to the corresponding carboxylic acid (4-bromo-2-iodobenzoic acid). This process can be accelerated by light, heat, and the presence of metallic impurities.[7]

  • Light (Photostability): Aromatic aldehydes can undergo photochemical reactions. It is recommended to evaluate the intrinsic photostability of new drug substances to ensure that light exposure does not cause unacceptable changes.[11] Storage in amber vials or protection from direct light is a necessary precaution.[12]

  • Temperature (Thermal Stability): While the compound is a solid at room temperature, elevated temperatures used in reactions or during improper storage can accelerate degradation pathways.

  • pH and Moisture: The compound is noted to be moisture-sensitive.[10] While aldehydes are generally stable at neutral pH, strong acids or bases can catalyze various reactions, such as aldol condensations or Cannizzaro reactions, especially at higher temperatures.

Recommended Handling and Storage

Based on the compound's reactivity and sensitivities, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[12] Protect from light by using amber glass containers or storing in the dark.[12]

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[13][14] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[1][13] Avoid contact with strong oxidizing agents, bases, and reducing agents.[10]

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation, or stress testing, is essential in drug development to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule.[11][15] This information is invaluable for developing stable formulations and analytical methods.[16][17]

Causality in Protocol Design: This protocol systematically exposes the compound to harsh conditions (acid, base, oxidation, heat, light) that are known to degrade pharmaceutical products.[11][17] Each condition targets a specific degradation pathway. By analyzing the extent of degradation and the impurities formed under each stressor, a comprehensive stability profile is built. This allows for the predictive identification of potential issues and validates that the chosen analytical method is "stability-indicating."

Detailed Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for a set time (e.g., 2-8 hours).

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently (e.g., 40 °C) for a set time.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for a set time.

    • Thermal Stress: Heat a solution at 60-80 °C. Also, expose the solid powder to dry heat at a similar temperature.

    • Photolytic Stress: Expose a solution to a calibrated light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).[11]

  • Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (typically with a photodiode array detector to help identify new peaks).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify and, if necessary, characterize any significant degradation products.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Application of Stress Conditions start Prepare Stock Solution of Compound (1 mg/mL) acid Acid (1N HCl, heat) start->acid base Base (1N NaOH, heat) start->base oxid Oxidation (3% H₂O₂) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis Analyze All Samples & Control via Stability- Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate Degradation % Identify Degradants Establish Pathways analysis->evaluation

Caption: Workflow for assessing chemical stability via forced degradation.

Conclusion

This compound is a valuable building block whose utility is maximized through a clear understanding of its chemical properties. It is predicted to be readily soluble in common polar organic solvents but poorly soluble in water, a characteristic that must be considered in reaction and purification design. Its stability profile is dominated by the reactivity of the aldehyde group, which is susceptible to oxidation. Therefore, stringent adherence to recommended storage and handling conditions—namely, protection from air, light, and moisture—is critical to maintain its purity and ensure the reliability of experimental outcomes. The protocols outlined in this guide provide a robust framework for both quantifying solubility and systematically evaluating the stability of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the utility of halogenated aromatic aldehydes is undeniable. Among these, 4-Bromo-2-iodobenzaldehyde stands out as a versatile intermediate. However, its reactivity and specific hazard profile demand a nuanced understanding to ensure laboratory safety and experimental integrity. This guide provides an in-depth, technically grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the chemical rationale behind each critical step.

Compound Profile and Hazard Identification: Understanding the Risks

This compound (C₇H₄BrIO) is a solid organic compound with a molecular weight of approximately 310.91 g/mol .[1] Its utility in synthesis is largely due to the differential reactivity of the bromine and iodine substituents, alongside the reactive aldehyde group. However, these same features contribute to its hazard profile.

A thorough risk assessment is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this compound.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)[2]Warning[2]
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: PubChem CID 53231310[1]

The "Warning" signal word and the GHS07 pictogram indicate a moderate but definite level of hazard.[2] The primary routes of exposure are ingestion, skin contact, and inhalation, all of which can lead to harmful effects. The irritant nature of the compound to the skin, eyes, and respiratory tract is a key consideration in determining appropriate handling procedures and personal protective equipment (PPE).[1]

Prudent Handling: From Weighing to Reaction Quenching

Handling this compound safely requires a multi-layered approach, encompassing engineering controls, administrative procedures, and appropriate personal protective equipment. The causality behind these measures is rooted in preventing exposure via the primary routes identified above.

Engineering Controls and Personal Protective Equipment (PPE)

Given that this compound is a solid that can form dust and may be volatile to some extent, the primary engineering control is a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides adequate ventilation to prevent the accumulation of airborne particles and potential vapors, directly mitigating the inhalation hazard.[3]

PPE Selection Rationale:

  • Eye and Face Protection: Due to the severe eye irritation risk (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] For operations with a higher risk of splashing, such as transfers or reaction quenching, a face shield should be worn in addition to goggles.[3]

  • Gloves: The "harmful in contact with skin" (H312) and "causes skin irritation" (H315) classifications necessitate the use of chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for handling solids. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[3] For extended operations, consider double-gloving.

  • Protective Clothing: A flame-resistant lab coat is standard. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or a full protective suit may be warranted.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the hood to minimize movement in and out of the controlled area.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • To prevent the generation of dust, handle the solid gently. Avoid scooping or pouring from a height.

    • Use anti-static weighing dishes or liners to prevent electrostatic discharge, which can cause fine powders to become airborne.

  • In Reactions:

    • When adding this compound to a reaction vessel, do so slowly and in a controlled manner.

    • Ensure the reaction setup is secure and that any potential points of release (e.g., joints, septa) are properly sealed.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Storage and Stability: Preserving Integrity and Preventing Reactions

The chemical stability of this compound is a critical factor in its storage. Improper storage can lead to degradation of the compound, rendering it unsuitable for use, and in some cases, could lead to the formation of more hazardous byproducts.

Optimal Storage Conditions

Store this compound in a cool, dry, and well-ventilated area.[3][4][5] The container should be tightly closed to prevent the ingress of moisture and air.[3][5] Some suppliers recommend storage at ambient temperature, which is generally acceptable for short-term storage.[2] However, for long-term storage and to maintain high purity, refrigeration may be advisable, provided the container is sealed to prevent condensation upon removal.

The compound is noted to be sensitive to moisture, air, and light.[5] This sensitivity is likely due to the aldehyde functional group, which can be prone to oxidation to the corresponding carboxylic acid in the presence of air. Light can also promote degradation. Therefore, storing the compound in an opaque container and under an inert atmosphere (e.g., nitrogen or argon) is a best practice to ensure its long-term stability.[5]

Chemical Incompatibilities

To prevent hazardous reactions, this compound must be stored away from incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: These can react exothermically with the aldehyde group, potentially leading to a fire or explosion.

  • Strong Bases: Bases can catalyze aldol condensation reactions or other unwanted side reactions.

  • Strong Reducing Agents: These will readily reduce the aldehyde to an alcohol.

  • Metals: Certain metals can catalyze decomposition or other reactions.[5][6]

A dedicated and clearly labeled storage cabinet for this and similar reactive organic compounds is essential for preventing accidental mixing with incompatible chemicals.

Emergency Procedures: A Plan for Every Contingency

Even with the most stringent safety protocols, the potential for accidental exposure or spills exists. A well-defined emergency response plan is crucial.

Exposure Response
  • Inhalation: If inhaled, immediately move the affected person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][6] Seek immediate medical attention and show the safety data sheet to the medical professional.[3][4]

Spill Management

A spill of this compound should be treated as a hazardous event.

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. If it is large, if you are unsure of the hazards, or if you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department.

  • Containment (for small, manageable spills):

    • Don the appropriate PPE, including a respirator if dust is present.

    • Carefully cover the spill with an inert absorbent material like vermiculite or sand.

    • Gently sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[3][5] Avoid creating dust.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: All contaminated materials, including gloves, absorbent, and cleaning materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[5] A common method for final disposal is incineration in a chemical scrubber after being dissolved in a combustible solvent.[3]

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards require a comprehensive and well-understood safety protocol. By moving beyond a simple checklist and understanding the chemical principles that underpin safe handling, storage, and emergency response, researchers can not only protect themselves and their colleagues but also ensure the quality and integrity of their scientific work. A proactive culture of safety, grounded in technical understanding, is the most critical reagent in any successful laboratory.

References

reactivity profile of the aldehyde group in "4-Bromo-2-iodobenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a reactive aldehyde group alongside two different halogen atoms (bromine and iodine) at strategic positions, presents a unique platform for complex molecular engineering. The distinct electronic and steric environment of the aldehyde, coupled with the differential reactivity of the carbon-iodine and carbon-bromine bonds, allows for a high degree of control in sequential chemical transformations. This guide provides a comprehensive analysis of the aldehyde's reactivity profile, detailing the influence of the halogen substituents and outlining its application in both carbonyl-centric reactions and advanced, chemoselective cross-coupling strategies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the practical application of this versatile building block.

Core Reactivity Principles: An Overview

The synthetic utility of this compound is rooted in the orthogonal reactivity of its three functional sites. This allows for precise, stepwise modifications, where one site can be altered while the others remain dormant.

  • Aldehyde Group: Serves as a classic electrophilic center for nucleophilic addition, oxidation, reduction, and condensation reactions.[2] Its reactivity is modulated by the electronic and steric effects of the adjacent halogen substituents.

  • Carbon-Iodine Bond (C-I): The weaker of the two carbon-halogen bonds, making it the preferred site for initial palladium-catalyzed cross-coupling reactions.[3][4]

  • Carbon-Bromine Bond (C-Br): More robust than the C-I bond, it typically remains intact under conditions designed to functionalize the iodo-position, serving as a handle for a subsequent cross-coupling event.[3][5]

This differential reactivity is the cornerstone of its use in multi-step synthetic campaigns.

C_carbonyl C Carbonyl Carbon (δ+) O_carbonyl O Oxygen (δ-) C_carbonyl->O_carbonyl Polar Bond I_ortho I Ortho-Iodo I_ortho->C_carbonyl Inductive Effect (-I) Steric Hindrance Br_para Br Para-Bromo Br_para->C_carbonyl Inductive Effect (-I) Nucleophile Nu: Nucleophile->C_carbonyl Nucleophilic Attack start Start: This compound step1_reagents Step 1: Sonogashira Coupling (Terminal Alkyne, Pd/Cu cat.) start->step1_reagents Selective C-I Functionalization intermediate Intermediate: 4-Bromo-2-(alkynyl)benzaldehyde step1_reagents->intermediate step2_reagents Step 2: Suzuki Coupling (Arylboronic Acid, Pd cat.) intermediate->step2_reagents C-Br Functionalization final_product Final Product: 4-Aryl-2-(alkynyl)benzaldehyde step2_reagents->final_product

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromo-2-iodobenzaldehyde is a trifunctional aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a bromo, an iodo, and a formyl group on a benzene ring, presents a nuanced landscape of electrophilic and nucleophilic centers. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating the key sites of reactivity. We will explore the interplay of inductive and resonance effects of the substituents, offering a predictive framework for its behavior in various chemical transformations. This document serves as a technical resource for researchers leveraging this versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Introduction: The Strategic Importance of this compound

Halogenated benzaldehydes are pivotal intermediates in organic synthesis, offering a gateway to a multitude of complex molecular architectures. This compound (C₇H₄BrIO) is a particularly valuable synthon due to its distinct and differentially reactive functional groups.[1] The presence of an aldehyde, a bromine atom, and an iodine atom on the same aromatic scaffold allows for a series of orthogonal synthetic operations. This strategic trifunctionality enables chemists to perform sequential and site-selective modifications, a crucial advantage in multi-step syntheses.

The core of its utility lies in the predictable, yet subtle, interplay of the electronic effects of its substituents. Understanding the location and relative reactivity of the electrophilic and nucleophilic sites is paramount for designing efficient and high-yielding synthetic routes. This guide will deconstruct the electronic profile of this compound to provide a clear roadmap for its synthetic applications.

Electronic Architecture: Unraveling the Electrophilic and Nucleophilic Landscape

The reactivity of this compound is governed by the cumulative electronic influence of its three substituents on the aromatic ring. These effects determine the electron density at each carbon atom, thereby defining the electrophilic and nucleophilic character of the molecule.

The Formyl Group: A Powerful Electron-Withdrawing Center

The aldehyde (-CHO) group is a potent electron-withdrawing group, primarily through its negative mesomeric (-M) or resonance effect, and to a lesser extent, its negative inductive (-I) effect. This strong electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution. The resonance structures below illustrate how the formyl group withdraws electron density from the ortho and para positions, making the meta position (C5) the least deactivated and therefore the most likely site for electrophilic attack.

G cluster_0 Resonance Structures of Benzaldehyde start C₆H₅CHO res1 [C₆H₅-CH=O] ↔ [C₆H₄⁺-CH-O⁻] start->res1

Furthermore, the carbonyl carbon of the aldehyde is itself a primary electrophilic site. The significant polarization of the carbon-oxygen double bond renders the carbonyl carbon highly susceptible to nucleophilic attack. This is a cornerstone of its reactivity, enabling a wide range of transformations such as Grignard reactions, Wittig reactions, and the formation of imines and acetals.

The Halogens: A Duality of Inductive and Resonance Effects

The bromine and iodine atoms at positions 4 and 2, respectively, exert a dual electronic influence on the aromatic ring:

  • Inductive Effect (-I): As electronegative elements, both bromine and iodine withdraw electron density from the ring through the sigma bond. This inductive effect deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs of electrons on the halogens can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions relative to the halogen.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

The Synergistic Effect: Mapping the Reactive Sites

The combination of these three substituents creates a unique electronic map for this compound:

  • Primary Electrophilic Site: The carbonyl carbon of the aldehyde group is the most electron-deficient and thus the most reactive site for nucleophilic attack.

  • Secondary Electrophilic Sites: The carbon atoms bearing the halogen atoms (C2 and C4) are also electrophilic and can participate in reactions such as nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other electron-withdrawing groups. More commonly, these sites are targets for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition steps of catalytic cycles (e.g., Suzuki, Heck, Sonogashira couplings), allowing for selective functionalization.

  • Nucleophilic Sites: The aromatic ring as a whole is electron-deficient due to the presence of three electron-withdrawing groups. However, within the ring, the positions ortho and para to the halogens (C3 and C5) experience a relative increase in electron density due to the +M effect of the halogens. The C5 position is also meta to the aldehyde, making it the most electron-rich carbon on the ring and the most probable site for electrophilic aromatic substitution. The C3 position, being ortho to both the iodo and aldehyde groups, is sterically hindered and electronically deactivated by the aldehyde.

"molecule" [label=<

This compound

■ Primary Electrophilic Site (Carbonyl Carbon) ■ Secondary Electrophilic Sites (C-I, C-Br) ■ Primary Nucleophilic Site (Aromatic Ring at C5)

]; } /dot Caption: Electrophilic and nucleophilic sites.

Key Transformations and Experimental Considerations

The distinct electronic nature of the various sites in this compound allows for a range of selective chemical transformations.

Reactions at the Aldehyde Group (Primary Electrophilic Site)

The carbonyl carbon is the most accessible and reactive electrophilic center. Standard carbonyl chemistry can be readily applied.

Table 1: Representative Reactions at the Aldehyde Moiety

Reaction TypeReagentsProduct Type
Nucleophilic AdditionGrignard Reagents (R-MgX), Organolithiums (R-Li)Secondary Alcohols
Wittig ReactionPhosphonium Ylides (Ph₃P=CHR)Alkenes
Reductive AminationAmines (R-NH₂), NaBH₃CNSecondary Amines
Acetal FormationAlcohols (R-OH), Acid CatalystAcetals
OxidationKMnO₄, Jones ReagentCarboxylic Acids
ReductionNaBH₄, LiAlH₄Primary Alcohols

Experimental Protocol: Grignard Addition to this compound

This protocol outlines a general procedure for the addition of a Grignard reagent to the aldehyde, a reaction that proceeds with high chemoselectivity due to the high electrophilicity of the carbonyl carbon.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with magnesium turnings (1.2 equivalents).

  • Grignard Formation: A solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

  • Aldehyde Addition: The solution of the freshly prepared Grignard reagent is cooled to 0 °C. A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise via the dropping funnel.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

G start This compound step1 1) R-MgX, THF 2) H₃O⁺ workup start->step1 product Secondary Alcohol step1->product

Reactions at the Carbon-Halogen Bonds (Secondary Electrophilic Sites)

The carbon-iodine and carbon-bromine bonds are key sites for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization.

Table 2: Chemoselective Cross-Coupling Reactions

Reaction TypePreferred SiteCatalyst/ReagentsProduct Type
Suzuki-MiyauraC-IPd(PPh₃)₄, Arylboronic Acid, Base (e.g., K₂CO₃)Biaryl
SonogashiraC-IPdCl₂(PPh₃)₂, CuI, Alkyne, Base (e.g., Et₃N)Arylalkyne
HeckC-IPd(OAc)₂, Ligand, Alkene, BaseArylalkene
Buchwald-HartwigC-I or C-BrPd Catalyst, Ligand, Amine/Alcohol, BaseArylamine/Arylether

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol leverages the higher reactivity of the C-I bond to achieve mono-arylation.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base. The mixture is thoroughly degassed by several cycles of vacuum and backfilling with an inert gas.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for the required time (typically 4-24 hours), with progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

G

Conclusion

This compound is a strategically designed building block that offers a rich and predictable reactivity profile. The strongly electrophilic carbonyl carbon provides a reliable site for nucleophilic additions and related transformations. Concurrently, the differentially reactive carbon-iodine and carbon-bromine bonds open avenues for sequential, chemoselective cross-coupling reactions, allowing for the controlled and efficient assembly of complex molecular frameworks. A thorough understanding of the interplay of the electronic effects of the formyl, bromo, and iodo substituents is the key to unlocking the full synthetic potential of this versatile intermediate. This guide provides the foundational knowledge and practical considerations necessary for the successful application of this compound in advanced organic synthesis.

References

Methodological & Application

Application Notes for the Selective Suzuki-Miyaura Coupling of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-iodobenzaldehyde. This dihalogenated benzaldehyde serves as a highly versatile building block in medicinal chemistry and materials science. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables a regioselective mono-arylation at the more labile iodo-position. By carefully controlling reaction parameters, the bromo-substituent can be preserved for subsequent, orthogonal synthetic transformations. This application note delves into the mechanistic rationale for this selectivity, outlines critical experimental variables, and presents a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chemoselectivity

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures.[1][2] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry, this palladium-catalyzed reaction offers broad functional group tolerance, mild conditions, and utilizes readily available and generally stable organoboron reagents.[1][3]

The substrate, this compound, presents a unique synthetic opportunity. It possesses two distinct halogen leaving groups on a single aromatic ring. The inherent hierarchy in carbon-halogen bond reactivity (C-I > C-Br > C-Cl) under the conditions of palladium-catalyzed cross-coupling allows for a predictable and selective functionalization.[4][5] The primary objective of this protocol is to exploit this reactivity differential to selectively replace the iodine atom with an aryl group via Suzuki coupling, yielding a 4-bromo-2-arylbenzaldehyde intermediate. This product retains the bromine atom, a valuable synthetic handle for subsequent diversification through a second, different cross-coupling reaction, enabling the programmed construction of complex, unsymmetrical biaryl compounds.[6]

Mechanistic Rationale for Site-Selectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] The chemoselectivity observed with this compound is determined almost exclusively in the initial, rate-determining step.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile. This step is highly sensitive to the bond dissociation energy of the C-X bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition at the iodo-substituted position.[4][9] By using appropriate conditions (e.g., controlled temperature and reaction time), this step can be directed to occur exclusively at the C-2 position.

  • Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[10][11] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Selectivity Determining Step) pd0->oxidative_addition Ar¹-I (this compound) pd_complex_i Ar¹-Pd(II)(I)L₂ oxidative_addition->pd_complex_i transmetalation Transmetalation pd_complex_i->transmetalation Ar²-B(OH)₂ + Base pd_complex_aryl Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_complex_aryl reductive_elimination Reductive Elimination pd_complex_aryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product)

Figure 1: Catalytic cycle for the selective Suzuki-Miyaura coupling.

Optimizing Reaction Parameters for Selectivity

Achieving high yield and selectivity hinges on the judicious selection of the catalyst system, base, and solvent.

  • Palladium Catalyst & Ligand: While pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, catalyst systems generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine ligand often provide greater flexibility and activity.[10][12] For this transformation, standard ligands like triphenylphosphine (PPh₃) are typically sufficient. More electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos) can accelerate the reaction but may require more careful optimization to prevent competitive reaction at the C-Br bond.[12]

  • Base: The base is critical for activating the boronic acid.[11] Inorganic bases are most common. Carbonates such as K₂CO₃ and Cs₂CO₃ are effective, with cesium carbonate often providing enhanced reactivity due to its higher solubility in organic solvents.[1][7] Stronger bases like K₃PO₄ are also widely used and can be particularly effective for less reactive boronic acids.[11] The choice of base should be tailored to the specific boronic acid partner, as overly harsh conditions can promote side reactions.

  • Solvent System: The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1][3] A co-solvent of water is frequently added (e.g., in a 4:1 or 5:1 organic:water ratio). Water aids in dissolving the inorganic base and is believed to facilitate the transmetalation step.[1][3] Rigorous degassing of the solvent mixture is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized and degassed (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with condenser and septum)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed 1,4-dioxane/water (4:1) solvent mixture by bubbling inert gas through the liquids for 15-20 minutes. Using a syringe, add 10 mL of this degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-bromo-2-arylbenzaldehyde.

Data Presentation and Troubleshooting

The following table provides an illustrative summary of expected outcomes based on typical Suzuki-Miyaura couplings of similar substrates.[12]

EntryArylboronic AcidBaseTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic AcidK₂CO₃903>90
24-Methoxyphenylboronic acidK₃PO₄804>88
33-Tolylboronic acidCs₂CO₃852.5>92

Potential Side Reactions & Troubleshooting:

  • Double Coupling: Formation of a 2,4-diarylbenzaldehyde product.

    • Cause: Reaction conditions are too harsh (high temperature, long reaction time) or the catalyst is too active, leading to subsequent reaction at the C-Br bond.

    • Solution: Reduce the reaction temperature, shorten the reaction time, or consider a less active catalyst/ligand system. Monitor the reaction closely and stop it once the starting material is consumed.

  • Dehalogenation: Reductive removal of iodine or bromine.[3]

    • Cause: Often promoted by impurities, excess base, or certain solvents/additives.

    • Solution: Ensure all reagents are pure and the system is thoroughly deoxygenated.

  • Protodeboronation: Loss of the boronic acid group from the coupling partner before transmetalation can occur.[3]

    • Cause: Can be an issue with certain electron-rich or heteroaromatic boronic acids, especially in the presence of excess water and heat.

    • Solution: Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure the reaction is not heated for an unnecessarily long time.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flame-Dried Schlenk Flask (Substrate, Boronic Acid, Catalyst, Ligand, Base) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Dioxane/Water Solvent B->C D 4. Heat to 80-90 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS (2-6 hours) D->E F 6. Cool, Dilute with EtOAc & Water E->F G 7. Extract Aqueous Layer with EtOAc F->G H 8. Wash with Brine, Dry & Concentrate G->H I 9. Purify by Flash Column Chromatography H->I

Figure 2: Step-by-step experimental workflow diagram.

Conclusion

The protocol detailed herein provides a reliable and robust method for the selective mono-arylation of this compound. By leveraging the intrinsic reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can efficiently synthesize valuable 4-bromo-2-arylbenzaldehyde intermediates. These products are primed for further synthetic elaboration, offering a powerful strategy for the rapid assembly of diverse and complex molecular architectures essential for drug discovery and materials science.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Dihalogenated Aromatic Systems

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][4] The subject of this guide, 4-Bromo-2-iodobenzaldehyde, presents a unique challenge and opportunity within the context of the Sonogashira coupling. As a dihalogenated aromatic compound, the potential for multiple coupling events exists. However, the inherent differences in the reactivity of carbon-halogen bonds provide a handle for achieving remarkable selectivity.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > OTf > Br > Cl.[5][6] This differential reactivity is the key to orchestrating a selective Sonogashira coupling at the more labile carbon-iodine bond of this compound, leaving the carbon-bromine bond intact for subsequent transformations. Such a strategy is highly valuable in the modular synthesis of complex molecules, where sequential, site-selective functionalization is paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing a selective Sonogashira coupling on this compound. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols for both traditional and copper-free conditions, and offer insights into reaction optimization and troubleshooting.

Core Principles and Mechanism of Selectivity

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper (in the traditional method).[5][7] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the terminal alkyne.

The Palladium Catalytic Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the aryl-iodide bond of this compound to form a palladium(II) intermediate. This is the rate-determining step and is significantly faster for the C-I bond than the C-Br bond.

  • Transmetalation: A copper(I) acetylide, formed from the reaction of the terminal alkyne with a copper(I) salt in the presence of a base, transfers the acetylide group to the palladium(II) center.

  • Reductive Elimination: The diarylalkyne product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

The Copper Catalytic Cycle (in the traditional Sonogashira):

  • Coordination: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, forming the copper(I) acetylide.

The selectivity for the C-I bond in this compound is primarily governed by the oxidative addition step. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a significantly lower activation energy for the oxidative addition of the palladium(0) catalyst across the C-I bond. By carefully controlling the reaction temperature, typically at or near room temperature, the kinetic barrier for the oxidative addition to the C-Br bond is not overcome, thus ensuring mono-functionalization at the 2-position.

For copper-free Sonogashira couplings, the mechanism is slightly different, with the deprotonated alkyne directly interacting with the palladium(II) intermediate.[3][8] While avoiding the use of copper can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, careful selection of the palladium catalyst, ligand, and base is crucial for efficient reaction.[3][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar(Br)-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar(Br)-I) Ar-Pd(II)(C≡CR)L2 Ar(Br)-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(C≡CR)L2->Product Ar(Br)-C≡CR Cu(I)X Cu(I)X R-C≡C-Cu(I) R-C≡C-Cu(I) Cu(I)X->R-C≡C-Cu(I) R-C≡CH, Base R-C≡C-Cu(I)->Ar-Pd(II)(I)L2 To Transmetalation Ar(Br)-I This compound Ar(Br)-I->Ar-Pd(II)(I)L2

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols provide a starting point for the selective Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary depending on the specific alkyne used.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol utilizes the classic Sonogashira conditions with a copper(I) co-catalyst, which often provides high reaction rates and yields at room temperature.[5]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.[3][8][9]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like (AllylPdCl)₂ with a phosphine ligand) (1-5 mol%)

  • Amine base (e.g., pyrrolidine, piperidine, or a hindered amine like tetramethylpiperidine) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and any co-ligand if necessary.

  • Add the anhydrous solvent, followed by this compound (1.0 eq), the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up similar to Protocol 1.

  • Purify the product by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask_Prep Prepare dry Schlenk flask under inert atmosphere Reagent_Add Add this compound, Pd catalyst, (CuI if applicable) Flask_Prep->Reagent_Add Solvent_Base_Alkyne Add anhydrous solvent, base, and terminal alkyne Reagent_Add->Solvent_Base_Alkyne Stir Stir at specified temperature (e.g., room temperature) Solvent_Base_Alkyne->Stir Monitor Monitor progress by TLC or LC-MS Stir->Monitor Dilute Dilute with organic solvent Monitor->Dilute Upon completion Wash Aqueous wash (e.g., sat. aq. NH4Cl, brine) Dilute->Wash Dry_Concentrate Dry organic layer and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation: Summary of Reaction Parameters

The choice of reaction parameters is critical for achieving high selectivity and yield. The following table summarizes key variables and their typical ranges for the selective Sonogashira coupling of this compound.

ParameterTraditional (Cu-catalyzed)Copper-FreeRationale and Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₄, (AllylPdCl)₂/LigandThe choice of ligand can influence catalytic activity and stability. For copper-free systems, bulky electron-rich phosphine ligands can be beneficial.[10]
Catalyst Loading 1-3 mol%1-5 mol%Higher loadings may be needed for less reactive alkynes, but can increase cost and complicate purification.
Copper Co-catalyst CuI (2-5 mol%)NoneEssential for the traditional mechanism, but can lead to alkyne homocoupling.
Base Et₃N, DIPEAPyrrolidine, PiperidineThe base neutralizes the HX formed and facilitates alkyne deprotonation. Amine choice can impact reaction rate.
Solvent THF, DMFDMF, NMP, AcetonitrileAprotic polar solvents are generally effective at solvating the reaction components.
Temperature Room TemperatureRoom Temperature to 50 °CMaintaining a low temperature is crucial for selectivity towards the C-I bond.
Alkyne Stoichiometry 1.1 - 1.2 eq.1.2 - 1.5 eq.A slight excess of the alkyne is used to drive the reaction to completion.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, ensure conditions are suitable for its in situ reduction to Pd(0). The amine base can often facilitate this.

    • Insufficiently Anhydrous Conditions: Moisture can deactivate the catalyst and quench intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Poorly Chosen Base: The basicity and steric bulk of the amine can be critical. For sluggish reactions, a stronger or less hindered base might be beneficial.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is more common in the copper-catalyzed protocol, especially in the presence of oxygen. Maintaining a strictly inert atmosphere is crucial. Switching to a copper-free protocol can eliminate this side reaction.

    • Double Coupling Product: If the reaction temperature is too high or the reaction time is excessively long, coupling at the C-Br position may occur. Careful monitoring and maintaining a low temperature are key to preventing this.

    • Dehalogenation: In some cases, particularly with electron-rich phosphine ligands and certain bases, reductive dehalogenation of the starting material can occur.

  • Difficult Purification:

    • Residual Catalyst: Palladium residues can often be removed by filtration through a pad of Celite® or by treatment with a palladium scavenger.

    • Amine Salts: A thorough aqueous work-up is necessary to remove the hydrohalide salts of the amine base.

Conclusion

The selective Sonogashira coupling of this compound is a powerful and versatile transformation that opens the door to a wide range of synthetically useful building blocks. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, a high degree of selectivity can be achieved. Careful control over reaction parameters, particularly temperature, is paramount for success. Both traditional copper-catalyzed and modern copper-free protocols offer viable routes to the desired mono-alkynylated product, with the choice depending on the specific requirements of the synthesis and the nature of the alkyne coupling partner. The protocols and insights provided herein serve as a robust starting point for researchers to successfully implement this valuable synthetic methodology.

References

Application Note & Protocol: The Mizoroki-Heck Reaction with Dihalogenated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Selectivity C-C Coupling via Heck Reaction: A Mechanistic and Practical Guide Using 4-Bromo-2-iodobenzaldehyde

Introduction

The Palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, prized for its functional group tolerance and reliability.[2][3]

A significant challenge and area of interest within this field is achieving chemoselectivity when a substrate possesses multiple, differentially reactive halogen atoms. The substrate this compound serves as an exemplary model for exploring this selectivity. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond, allowing for precise, site-selective functionalization.[4]

This guide provides a detailed examination of the reaction mechanism that governs this selectivity, followed by a robust, field-proven protocol for the selective vinylation of this compound at the C-I position. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage selective cross-coupling strategies in complex molecule synthesis.

Part 1: The Mechanism of Selectivity

The outcome of the Heck reaction with a dihalogenated substrate is determined almost exclusively at the first and often rate-determining step of the catalytic cycle: Oxidative Addition .[5] Understanding this step is paramount to controlling the reaction.

The generally accepted catalytic cycle proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) complex. This changes the oxidation state of palladium from 0 to +2.[6]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center and subsequently inserts into the newly formed Palladium-carbon bond.[7]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[8]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species eliminates HX, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

For this compound, the selectivity arises from the vast difference in the rate of oxidative addition. The reactivity of aryl halides towards Pd(0) follows the established trend: C-I > C-Br > C-Cl .[4] This is a direct consequence of the bond dissociation energies; the C-I bond is the weakest and thus reacts fastest. By carefully controlling reaction conditions, particularly temperature, the Pd(0) catalyst can be made to exclusively insert into the C-I bond, leaving the C-Br bond intact for potential subsequent transformations.

Heck_Mechanism cluster_main Selective Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) base Base (e.g., Et₃N) oa [Ar-Pd(II)-I]L₂ (Oxidative Adduct) substrate This compound substrate->oa Oxidative Addition (Selective at C-I bond) product Product (2-Formyl-5-bromostilbene) alkene Alkene (R-CH=CH₂) coord Alkene Complex alkene->coord hx_salt [Base-H]⁺X⁻ base->hx_salt oa->coord Coordination insert Insertion Product coord->insert Migratory Insertion beta [H-Pd(II)-Product]L₂ (Hydrido-Palladium Complex) insert->beta β-Hydride Elimination beta->pd0 Reductive Elimination beta->product Workflow start Start setup 1. Assemble Reagents in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert add_solvents 3. Add DMF, Et₃N, and Styrene inert->add_solvents heat 4. Heat Reaction (e.g., 80 °C, 12-16h) add_solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Column Chromatography workup->purify end Pure Product purify->end

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. The starting material, or "building block," often dictates the feasibility and elegance of a synthetic route. 4-Bromo-2-iodobenzaldehyde emerges as a uniquely powerful scaffold due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-bromine (C-Br) bond.[1] This inherent electronic difference allows for a programmed, sequential approach to molecular assembly, where the iodine acts as a "first-react" handle, leaving the more robust bromine available for a subsequent, distinct transformation.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies to leverage this reactivity differential, enabling the synthesis of diverse and valuable heterocyclic cores. We will move beyond simple procedural lists to dissect the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational protocols.

Core Principle: Sequential Palladium-Catalyzed Cross-Coupling

The central strategy revolves around a two-step sequence:

  • Initial Functionalization at the C-I Position: The more labile C-I bond is selectively targeted using a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).

  • Intramolecular Cyclization/Second Coupling: The newly introduced functional group is then utilized to orchestrate a ring-closing event, often involving the remaining C-Br bond or the proximal aldehyde group, to construct the heterocyclic core.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} idot Caption: General workflow for sequential functionalization.

Strategy 1: Sonogashira Coupling and Annulation for Fused Ring Systems

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is an exceptionally powerful tool for forming C(sp)-C(sp²) bonds.[2][3] By selectively reacting at the C-I position of this compound, we can install an alkyne moiety, which serves as a versatile precursor for various intramolecular cyclization cascades.

Causality and Mechanistic Insight

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the C-I bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final coupled product is released, regenerating the Pd(0) catalyst.

The selectivity for the C-I bond over the C-Br bond is a direct consequence of bond dissociation energies (BDE). The C-I bond has a lower BDE, making it more susceptible to oxidative addition by the Pd(0) catalyst, especially under mild conditions.[1]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} idot Caption: Simplified Sonogashira catalytic cycles.

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol details the selective coupling of a terminal alkyne at the C-2 iodide position.

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Terminal AlkyneCoupling Partner1.1 - 1.2 equiv
Pd(PPh₃)₂Cl₂Palladium Catalyst2-3 mol%
Copper(I) Iodide (CuI)Co-catalyst4-5 mol%
Triethylamine (Et₃N) or DIPEABase and Solvent5-10 mL per mmol
Anhydrous THF or TolueneCo-solvent (optional)As needed
Argon or NitrogenInert AtmosphereN/A

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuation/Backfill: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5][6]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by triethylamine (approx. 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 4-bromo-2-(alkynyl)benzaldehyde intermediate.

Strategy 2: Suzuki Coupling and Intramolecular Cyclization for Dibenzofuran Analogs

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species.[7][8][9][10] Applying this to our scaffold, we can first couple a phenol-containing boronic acid at the C-I position to create a diaryl ether intermediate, primed for a subsequent intramolecular cyclization to form a dibenzofuran core.[11][12][13][14][15]

Causality and Mechanistic Insight

The key to this strategy is the formation of an o-iododiaryl ether intermediate, which can then undergo an intramolecular C-H activation or a second cross-coupling reaction to close the furan ring.[15] Palladium catalysts are highly effective for this type of intramolecular C-C bond formation.[12][13] The choice of ligand is critical; sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging reductive elimination step that forms the strained five-membered ring.

Protocol 2: Two-Step Synthesis of a Substituted Dibenzofuran

Step A: Intermolecular Suzuki Coupling

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
2-Hydroxyphenylboronic AcidCoupling Partner1.2 - 1.5 equiv
Pd(OAc)₂ or Pd₂(dba)₃Palladium Pre-catalyst2-5 mol%
SPhos or XPhosLigand4-10 mol%
K₃PO₄ or Cs₂CO₃Base2.0 - 3.0 equiv
Toluene/H₂O or Dioxane/H₂OSolvent System10:1 ratio

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen gas three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography to isolate the 4-bromo-2-(2-phenoxyphenol)benzaldehyde intermediate.

Step B: Intramolecular Palladium-Catalyzed Cyclization

Procedure:

  • Reaction Setup: To the diaryl ether intermediate from Step A (1.0 equiv), add Pd(OAc)₂ (5-10 mol%) and a suitable base like K₂CO₃ (2.0 equiv) in a high-boiling-point solvent such as DMF or DMA.

  • Reaction: Heat the mixture to 120-150 °C until the starting material is consumed. This step drives the intramolecular C-H activation and C-Br coupling to form the dibenzofuran.[16]

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification to yield the final dibenzofuran product.

Strategy 3: Buchwald-Hartwig Amination for Carbazole Synthesis

The Buchwald-Hartwig amination enables the formation of C-N bonds from aryl halides and amines.[17][18][19][20] This reaction is instrumental in synthesizing carbazoles, which are important motifs in pharmaceuticals and organic electronics.[21][22][23] The strategy involves an initial N-arylation at the C-I position, followed by a second, intramolecular N-arylation at the C-Br position.

Causality and Mechanistic Insight

The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[17][20] The success of the intramolecular cyclization step often depends on the use of specialized ligands that can facilitate the formation of the electron-rich, three-coordinate Pd(0) species necessary to activate the C-Br bond.[24]

Protocol 3: Two-Step Synthesis of a Substituted Carbazole

Step A: Intermolecular Buchwald-Hartwig Amination

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Primary/Secondary AmineCoupling Partner1.1 - 1.3 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst1-2 mol%
XPhos or tBuXPhosLigand2-4 mol%
NaOt-Bu or K₃PO₄Base1.4 - 2.0 equiv
Anhydrous Toluene or DioxaneSolventAs needed

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), NaOt-Bu (1.4 equiv), and this compound (1.0 equiv).

  • Reagent Addition: Add the solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling, pass the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify by column chromatography to obtain the N-arylated intermediate.

Step B: Intramolecular Buchwald-Hartwig Cyclization

Procedure:

  • Reaction Setup: The conditions for the intramolecular C-N bond formation are often similar to the intermolecular step but may require a different ligand or higher temperatures. Combine the N-arylated intermediate (1.0 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., PCy₃), and a strong base (e.g., K₃PO₄) in a solvent like acetonitrile or DMF.[16]

  • Reaction: Heat the mixture to 100-140 °C until cyclization is complete.

  • Work-up and Purification: Perform a standard aqueous work-up and purify by chromatography to isolate the final carbazole product.

Conclusion and Future Outlook

This compound is a superb platform for the deliberate and sequential synthesis of complex heterocyclic molecules. The predictable reactivity of its C-I and C-Br bonds under palladium catalysis provides a logical and robust entry point to a wide array of valuable scaffolds. The protocols outlined here for Sonogashira, Suzuki, and Buchwald-Hartwig couplings serve as a foundation. By creatively combining these primary coupling reactions with a multitude of known cyclization strategies, researchers can unlock a vast chemical space, accelerating the discovery of novel therapeutics and advanced materials.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-2-iodobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Di-halogenated Scaffold

In the landscape of medicinal chemistry and drug discovery, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures with precision and high yield dictates the pace of innovation. 4-Bromo-2-iodobenzaldehyde (CAS: 1261470-87-4) has emerged as a uniquely valuable building block due to its trifunctional nature.[1] The molecule features an aldehyde, a bromine atom, and an iodine atom, each offering a distinct handle for chemical manipulation.

The core strategic advantage of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, readily undergoing oxidative addition to a Pd(0) complex under milder conditions than the C-Br bond. This reactivity difference allows for selective, sequential functionalization of the aromatic ring, making this compound an ideal scaffold for creating diverse libraries of compounds from a single, common intermediate. The aldehyde group provides a third, orthogonal site for modifications such as reductive amination, Wittig reactions, or condensation chemistry to build out other regions of the target molecule.[2][3]

This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for key synthetic transformations and a case study illustrating its role in the synthesis of potent enzyme inhibitors.

Key Synthetic Applications and Protocols

The versatility of this compound is best demonstrated through its application in cornerstone reactions of modern organic synthesis.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds, a linkage prevalent in many pharmaceutical agents.[4][5] Utilizing this compound, chemists can selectively introduce an aryl or heteroaryl group at the 2-position, preserving the bromine atom for subsequent transformations.

Causality of Experimental Design:

  • Catalyst Choice: Palladium(II) acetate in the presence of a phosphine ligand like SPhos or XPhos is highly effective. These bulky, electron-rich ligands facilitate the oxidative addition of the C-I bond at lower temperatures and prevent premature reaction at the C-Br bond.

  • Base and Solvent System: A moderately strong base like potassium carbonate (K₂CO₃) is used in a protic solvent mixture (e.g., 1-propanol/water or dioxane/water) to facilitate the transmetalation step of the catalytic cycle without promoting side reactions.[4]

  • Temperature Control: Maintaining the reaction at a moderate temperature (e.g., 80-90 °C) is critical for selectivity. Higher temperatures can lead to competitive coupling at the C-Br bond.

Experimental Protocol: Synthesis of 4-Bromo-2-(aryl)benzaldehyde

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) followed by a degassed solvent mixture of dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 4-bromo-2-arylbenzaldehyde product.

Quantitative Data Summary: Suzuki Coupling

Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Pd(OAc)₂ / SPhos K₂CO₃ Dioxane/H₂O 80 4-6 85-95%
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 90 6-12 70-85%

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 | 4-8 | 80-92% |

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Add Reagents: - this compound - Arylboronic Acid - Pd(OAc)₂ / SPhos - K₂CO₃ solvent Add Degassed Dioxane/H₂O reagents->solvent heat Heat to 80°C Stir for 4-6h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Ethyl Acetate Extraction Wash with H₂O/Brine monitor->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Isolated Product: 4-Bromo-2-arylbenzaldehyde purify->product Sonogashira_Workflow start Start setup Setup Flask under Argon: - this compound - PdCl₂(PPh₃)₂ - CuI start->setup add_reagents Add Anhydrous TEA and Terminal Alkyne setup->add_reagents react Stir at Room Temp 8-16 hours add_reagents->react workup Concentrate & Redissolve Wash with NH₄Cl(aq) react->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end Final Product: 4-Bromo-2-(alkynyl)benzaldehyde purify->end PARP_Inhibitor_Synthesis A This compound B Step 1: Sonogashira Coupling (at C-I position) A->B C 4-Bromo-2-(alkynyl)benzaldehyde B->C D Step 2: Suzuki Coupling (at C-Br position) C->D E Tri-substituted Intermediate D->E F Step 3: Aldehyde Transformation & Cyclization E->F G PARP Inhibitor Scaffold F->G

References

Application Note & Protocols: Mastering Regioselective Cross-Coupling of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-iodobenzaldehyde

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound emerges as a particularly valuable building block due to the differential reactivity of its two halogen substituents. This dihalogenated benzaldehyde derivative offers a platform for sequential, site-selective cross-coupling reactions, enabling the controlled and predictable synthesis of complex, multi-substituted aromatic compounds.

The key to unlocking its synthetic potential lies in exploiting the intrinsic reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition, the crucial first step in the catalytic cycle.[1][2] This inherent chemoselectivity allows for precise functionalization at the C-2 position (iodine) while preserving the C-4 position (bromine) for subsequent transformations. This guide provides a comprehensive overview of the catalytic systems and detailed protocols for achieving high regioselectivity in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The Principle of Regioselectivity: A Mechanistic Perspective

The success of selective mono-functionalization of dihaloarenes hinges on controlling the initial oxidative addition step of the catalytic cycle.[3][4] This step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is typically irreversible and dictates the site of reaction.[3]

The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl > F.[2] This trend is directly related to the bond dissociation energies (BDEs) of the corresponding carbon-halogen bonds; the weaker the bond, the more readily it undergoes oxidative addition. The C-I bond has a lower BDE than the C-Br bond, making it the preferred site for catalytic activation under controlled conditions.[2][5]

By carefully selecting the palladium catalyst, ligands, base, and reaction temperature, chemists can fine-tune the catalytic system's activity to be just sufficient to cleave the C-I bond, leaving the more robust C-Br bond intact for a potential second, distinct coupling reaction.

G cluster_reactivity Halogen Reactivity in Oxidative Addition I C-I Bond (Weaker) Br C-Br Bond (Stronger) Pd Pd(0) Catalyst Pd->I  Favored Path (Lower Energy Barrier) Pd->Br Disfavored Path (Higher Energy Barrier)

Diagram 1: Relative reactivity of C-I vs. C-Br bonds.

Application I: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[6][7] For this compound, it provides an excellent route to synthesize 4-bromo-2-arylbenzaldehydes.

Causality Behind Experimental Choices

To achieve selective coupling at the C-I bond, a catalytic system of moderate reactivity is required.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is an ideal choice. It is a pre-formed, active Pd(0) catalyst that is effective under relatively mild conditions, minimizing the risk of over-reactivity that could lead to competing reaction at the C-Br bond.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used. Its role is to activate the boronic acid for the transmetalation step.[6] Using an aqueous solution of the base in a biphasic system is common and effective.[7]

  • Solvent: A solvent system like Toluene/Ethanol/Water provides good solubility for the organic substrates, the boronic acid, and the inorganic base, facilitating efficient reaction at the phase interface.

  • Temperature: Running the reaction at a moderate temperature (e.g., 90 °C) provides sufficient energy to drive the catalytic cycle for the C-I bond without activating the C-Br bond.

Quantitative Data Summary

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O906>95[8]
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃Toluene/EtOH/H₂O90892[9]
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001289[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 358 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene, degassed (5 mL)

  • Deionized Water, degassed (2 mL)

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed toluene and degassed deionized water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-arylbenzaldehyde.

Visualizations: Suzuki-Miyaura Reaction

G struct1 This compound struct3 4-Bromo-2-arylbenzaldehyde struct1->struct3 Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C struct2 Arylboronic Acid struct2->struct3

Diagram 2: Suzuki-Miyaura reaction scheme.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-I pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)L₂-Ar' pdiix->pdiir Transmetalation (from Ar'B(OH)₂ + Base) pdiir->pd0 Reductive Elimination

Diagram 3: Simplified Suzuki-Miyaura catalytic cycle.

Application II: Regioselective Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is exceptionally useful for creating conjugated systems found in advanced materials and complex drug molecules.

Causality Behind Experimental Choices

Similar to the Suzuki coupling, selectivity is achieved by leveraging the higher reactivity of the C-I bond.

  • Catalytic System: The classic Sonogashira system employs a dual catalyst: a palladium complex and a copper(I) salt co-catalyst.[12][13] Pd(PPh₃)₂Cl₂ is a common and effective palladium source. Copper(I) iodide (CuI) is the essential co-catalyst that forms a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is crucial. It serves a dual purpose: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and also acts as a solvent and scavenger for the HX byproduct.[13][15]

  • Solvent: Anhydrous solvents like THF or DMF are typically used to ensure the solubility of all components and prevent unwanted side reactions.

  • Temperature: The high reactivity of the C-I bond often allows Sonogashira couplings to proceed efficiently at or slightly above room temperature, further ensuring that the C-Br bond remains untouched.[11]

Quantitative Data Summary

The following table summarizes representative conditions for the selective Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF4094[12]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEAToluene5091[13]
31-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMFRT88[15]
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 358 mg)

  • Terminal Alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the vessel with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol) via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or warm to 40 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the amine hydrohalide salt and catalyst residues.

  • Washing: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-bromo-2-alkynylbenzaldehyde.

Visualizations: Sonogashira Reaction

G cluster_main struct1 This compound plus1 + struct2 Terminal Alkyne arrow Pd(PPh₃)₂Cl₂, CuI Et₃N, THF struct3 4-Bromo-2-alkynylbenzaldehyde

Diagram 4: Sonogashira reaction scheme.

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-I pd0->pdiix Oxidative Addition (Ar-I) pdiir Ar-Pd(II)L₂-C≡CR pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide Alkyne + Base (-HX) cu_acetylide->cu_i Transmetalation to Pd G start This compound mid 4-Bromo-2-(R¹)-benzaldehyde start->mid Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) Mild Conditions final 4-(R²)-2-(R¹)-benzaldehyde mid->final Step 2: C-Br Coupling (e.g., Suzuki, Heck, Buchwald) Forcing Conditions / Active Catalyst

References

Application Notes: Protecting Group Strategies for 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-iodobenzaldehyde is a valuable trifunctional building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Its utility stems from the differential reactivity of its three functional groups: the aldehyde, the aryl iodide, and the aryl bromide. Harnessing the full potential of this reagent in multi-step syntheses often necessitates a chemoselective approach, where the highly reactive aldehyde group is temporarily masked or "protected." This allows for transformations at the less reactive aryl halide positions—such as Suzuki, Stille, or Heck couplings, and metal-halogen exchange—without undesired interference from the aldehyde.[2]

This guide provides a detailed overview of protecting group strategies for the aldehyde functionality in this compound, explaining the rationale behind experimental choices and providing field-proven protocols for researchers in synthetic and medicinal chemistry.

Strategic Considerations for Protection

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the stability of the protecting group to downstream reaction conditions and the ease of its eventual removal. For this compound, several factors must be considered:

  • Steric Hindrance: The presence of the bulky iodine atom at the ortho position to the aldehyde increases steric congestion around the carbonyl.[3] This can influence the kinetics of both the protection and deprotection steps.

  • Electronic Effects: The electron-withdrawing nature of the aldehyde and the halogen substituents deactivates the aromatic ring, which can be a factor in certain catalytic reactions.

  • Reaction Compatibility: The primary driver for protection is to enable reactions incompatible with a free aldehyde. This most commonly includes the use of strong bases, organometallic reagents (e.g., Grignard reagents, organolithiums), and certain reducing agents.[4][5] The protecting group must be stable under these specific conditions.

  • Deprotection Orthogonality: The conditions required to remove the protecting group should not affect other functional groups installed during the synthesis.

Two of the most reliable and widely used classes of protecting groups for aldehydes are cyclic acetals (specifically 1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes).[6][7][8][9]

Workflow for Protecting Group Strategy

The overall synthetic strategy follows a logical three-stage process. This workflow ensures that the aldehyde is masked during critical transformations and regenerated efficiently once its protection is no longer needed.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Transformation cluster_2 Phase 3: Deprotection start This compound prot Protect Aldehyde (e.g., form 1,3-Dioxolane) start->prot Ethylene glycol, cat. acid pg_mol Protected Intermediate prot->pg_mol reaction Perform Incompatible Reaction (e.g., Suzuki Coupling, Grignard Addition) pg_mol->reaction Desired reagents transformed_mol Transformed Protected Intermediate reaction->transformed_mol deprot Deprotect Aldehyde (Acidic Hydrolysis) transformed_mol->deprot Aqueous acid final_prod Final Product deprot->final_prod

Caption: General workflow for a protection-reaction-deprotection sequence.

Comparative Analysis of Protecting Groups

The selection between a cyclic acetal and a dithioacetal depends heavily on the planned synthetic route. Dithioacetals offer superior stability but require harsher deprotection conditions, whereas acetals are easier to remove but less robust.

Protecting GroupStructure ExampleFormation ConditionsStabilityDeprotection ConditionsKey Advantages & Disadvantages
1,3-Dioxolane 2-(4-Bromo-2-iodophenyl)-1,3-dioxolaneEthylene glycol, cat. acid (e.g., TsOH, CSA), azeotropic removal of H₂O.[10]Stable to bases, nucleophiles, organometallics, oxidizing/reducing agents.[5] Labile to acid. [11]Mild aqueous acid (e.g., HCl, H₂SO₄, TFA), Lewis acids (e.g., Ce(OTf)₃).[11]Pro: Easy to form and remove under mild conditions.[5] Con: Not stable to acidic reaction conditions.
1,3-Dithiane 2-(4-Bromo-2-iodophenyl)-1,3-dithiane1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid.[12]Stable to strong acids and bases , organometallics, and most redox reagents.[5][13]Oxidative cleavage (e.g., HgCl₂, I₂/H₂O₂, Selectfluor™).[12][14][15]Pro: Extremely robust and stable to a wide range of conditions, including strong acids.[13] Con: Deprotection often requires toxic heavy metals or strong oxidants.

Detailed Experimental Protocols

Protocol 1: Formation of 2-(4-Bromo-2-iodophenyl)-1,3-dioxolane (Acetal Protection)

This protocol employs ethylene glycol to form a five-membered cyclic acetal, which is generally favored due to its thermodynamic stability.

Rationale: An acid catalyst, such as p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ethylene glycol.[16] Water is removed azeotropically using a Dean-Stark apparatus to drive the reversible reaction to completion.

  • Materials:

    • This compound (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

    • Toluene (approx. 0.2 M solution)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound, toluene, and ethylene glycol.

    • Add the catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Formation of 2-(4-Bromo-2-iodophenyl)-1,3-dithiane (Dithioacetal Protection)

This protocol is chosen when the subsequent reaction steps involve strongly acidic conditions where an acetal would be cleaved.

Rationale: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) activate the carbonyl group towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. Dithioacetals are exceptionally stable due to the soft-soft interaction between the carbon and sulfur atoms.[17]

  • Materials:

    • This compound (1.0 eq)

    • 1,3-Propanedithiol (1.2 eq)

    • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,3-propanedithiol, followed by the slow, dropwise addition of BF₃·OEt₂.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

    • Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of 2-(4-Bromo-2-iodophenyl)-1,3-dioxolane

This procedure regenerates the aldehyde from its acetal under mild acidic conditions.

Rationale: The deprotection is the microscopic reverse of the formation. Excess water in an acidic medium shifts the equilibrium back towards the aldehyde and the diol.[18]

  • Materials:

    • Protected acetal (1.0 eq)

    • Acetone/Water mixture (e.g., 4:1 v/v)

    • 1M Hydrochloric acid (HCl) (catalytic to 1.0 eq)

  • Procedure:

    • Dissolve the acetal in the acetone/water mixture.

    • Add the hydrochloric acid and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Hydrolysis is typically complete within 1-4 hours.

    • Once complete, neutralize the acid by carefully adding a saturated aqueous NaHCO₃ solution.

    • Remove the acetone under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected aldehyde.

Protocol 4: Deprotection of 2-(4-Bromo-2-iodophenyl)-1,3-dithiane

This protocol uses an iodine-mediated oxidative hydrolysis, which is a milder and less toxic alternative to heavy metal salts.[14][15]

Rationale: The combination of an oxidant (H₂O₂) and an electrophilic iodine source is believed to generate a labile sulfonium ion intermediate, which is susceptible to hydrolysis, thereby cleaving the robust C-S bonds.[14]

  • Materials:

    • Protected dithiane (1.0 eq)

    • 30% Hydrogen peroxide (H₂O₂) (see reference for stoichiometry, e.g., ~3-4 eq)[14]

    • Iodine (I₂) (catalytic, ~0.05 eq)[14][15]

    • Aqueous solvent system (e.g., water with a surfactant like SDS, or a biphasic system).[14]

  • Procedure:

    • Suspend the dithiane in the chosen aqueous solvent system.

    • Add the catalytic amount of iodine, followed by the hydrogen peroxide.

    • Stir the mixture vigorously at room temperature. The reaction can be exothermic; maintain temperature if necessary.

    • Monitor the reaction by TLC until the starting material is consumed (typically 30 min to 2 hours).[14][15]

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess iodine and peroxide.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the parent aldehyde.

Selecting the Right Strategy: A Decision Flowchart

G start Start: Need to modify This compound in presence of aldehyde? q1 Will the downstream reaction involve strong acids? start->q1 protect_dithiane Protect as 1,3-Dithiane (Protocol 2) q1->protect_dithiane Yes q2 Will the downstream reaction involve organometallics, strong bases, or redox agents? q1->q2 No perform_rxn Perform desired transformation(s) protect_dithiane->perform_rxn protect_acetal Protect as 1,3-Dioxolane (Protocol 1) q2->protect_acetal Yes no_protection No protection may be needed. Proceed with caution. q2->no_protection No protect_acetal->perform_rxn deprotect_q Deprotection Required perform_rxn->deprotect_q deprotect_dithiane Use Oxidative Hydrolysis (Protocol 4) deprotect_q->deprotect_dithiane If Dithiane was used deprotect_acetal Use Mild Acidic Hydrolysis (Protocol 3) deprotect_q->deprotect_acetal If Dioxolane was used

Caption: Decision flowchart for selecting a protecting group strategy.

Conclusion

The strategic protection of the aldehyde in this compound is critical for unlocking its full potential as a synthetic intermediate. The choice between a robust dithiane and a more labile dioxolane must be made by carefully considering the entire planned synthetic sequence. By understanding the chemical stability of each protecting group and employing validated protocols for their formation and cleavage, researchers can confidently navigate complex synthetic pathways to achieve their target molecules with high efficiency and selectivity.

References

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-2-iodobenzaldehyde Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-iodobenzaldehyde is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the three distinct reactive sites: a nucleophilically susceptible aldehyde, and two carbon-halogen bonds (C-I and C-Br) with differentiated reactivity. This guide provides a comprehensive overview of the chemoselective reactions of this substrate with various organometallic reagents. We will explore the mechanistic principles dictating selectivity, provide field-proven experimental protocols for key transformations, and illustrate strategies for sequential functionalization, enabling the precise construction of complex molecular architectures.[3]

Introduction: The Principle of Chemoselectivity

The synthetic power of this compound lies in the ability to address its three functional groups independently. The reactivity of these sites is governed by fundamental principles of organic chemistry:

  • Aldehyde Group: The carbonyl carbon is highly electrophilic and is a primary target for strong nucleophiles like Grignard and organolithium reagents.[4][5]

  • Carbon-Iodine Bond: The C-I bond is weaker and more polarizable than the C-Br bond. Consequently, it is significantly more reactive in both palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes.[6][7]

  • Carbon-Bromine Bond: The C-Br bond is more stable than the C-I bond, allowing it to remain intact under conditions designed to react selectively at the iodine position. It can then be targeted for a subsequent transformation under more forcing conditions.

This hierarchy of reactivity allows for a programmed, stepwise approach to molecular assembly, a cornerstone of modern synthetic strategy.

Figure 1: Chemoselective reaction sites on this compound and the corresponding classes of organometallic reagents used for selective functionalization.

Palladium-Catalyzed Cross-Coupling: Selective C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are foundational for constructing biaryl structures, which are considered privileged motifs in drug discovery.[8][9] The higher reactivity of the C-I bond allows for exquisite selectivity in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[10] For this compound, the reaction can be tuned to selectively substitute the iodine atom, leaving the bromine and aldehyde functionalities untouched for subsequent elaboration. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation and reductive elimination.[10]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%) or Triphenylphosphine [PPh₃] (4 mol%)[10][11]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Degassed 1,4-Dioxane and Water (4:1 mixture)[10]

    • Standard glassware for inert atmosphere reactions

  • Experimental Procedure:

    • Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

    • Reagent Addition: Add the palladium catalyst and ligand to the flask. Subsequently, add the degassed dioxane/water solvent mixture via syringe.

    • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.[10]

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromobenzaldehyde derivative.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][13] The reactivity trend (I > Br) is again exploited for selective alkynylation at the C-2 position.[6][14]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination product Product: Ar-Ar' Ar-Pd(II)-Ar'(L2)->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)[6][15]

    • Copper(I) iodide (CuI) (2-10 mol%)[13]

    • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)[6][13]

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Experimental Procedure:

    • Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Reagent Addition: Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes.

    • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

    • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor for completion by TLC. Reactions with aryl iodides are often complete within 1.5 to 3 hours.[15]

    • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove amine salts, followed by brine.[13][15]

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[13]

Halogen-Metal Exchange: Generating Potent Nucleophiles

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic species.[7] This reaction is kinetically controlled, with the rate of exchange following the trend I > Br >> Cl.[7] This provides a robust method for selectively generating an aryllithium or Grignard reagent at the C-2 position.

Lithium-Halogen Exchange

Reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (-78 °C to -100 °C) results in extremely rapid and selective exchange at the C-I bond.[16][17] The low temperature is critical to prevent the highly nucleophilic alkyllithium and the newly formed aryllithium intermediate from reacting with the electrophilic aldehyde group.[18] The resulting 2-lithio-4-bromobenzaldehyde can then be trapped with a wide range of electrophiles.

Figure 3: Workflow for selective lithium-halogen exchange at the C-I position followed by electrophilic trapping.

Protocol 3: Selective Lithium-Iodine Exchange and Electrophilic Quench

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (1.05 equiv, solution in hexanes)

    • Electrophile (e.g., CO₂, DMF, an aldehyde/ketone) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF), pre-cooled to -78 °C

    • Standard glassware for anhydrous, low-temperature reactions

  • Experimental Procedure:

    • Setup: Flame-dry a round-bottom flask equipped with a stir bar and a thermometer. Cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.

    • Substrate Addition: Dissolve this compound in anhydrous THF and add it to the cooled flask via cannula or syringe.

    • Exchange Reaction: Add n-butyllithium dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The exchange is typically very fast (5-15 minutes).[17]

    • Electrophilic Trap: Add the desired electrophile to the solution of the newly formed aryllithium species. Allow the reaction to proceed at -78 °C for 1-2 hours before slowly warming to room temperature.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography or recrystallization.

Magnesium-Halogen Exchange

The preparation of Grignard reagents can also be achieved via halogen-metal exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), often called a "Turbo-Grignard".[16] This method offers a milder alternative to alkyllithiums and can also be performed selectively at the C-I bond.

Summary of Reaction Conditions

The following table summarizes the typical conditions for achieving chemoselective functionalization of this compound.

Reaction TypeReagent/Catalyst SystemSelective SiteKey ConditionsTypical Product Class
Suzuki-Miyaura Pd(OAc)₂/SPhos, K₂CO₃, Arylboronic acidC-I80-100 °C, Dioxane/H₂O2-Aryl-4-bromobenzaldehydes
Sonogashira Pd(PPh₃)₂Cl₂/CuI, Et₃N, Terminal alkyneC-IRT to 60 °C, THF or DMF2-Alkynyl-4-bromobenzaldehydes
Lithium-Halogen n-BuLi or t-BuLi (1 equiv)C-I-78 °C, THF2-Lithio-4-bromobenzaldehyde (in situ)
Grignard Addition R-MgBr or R-Li (unprotected substrate)C=O-78 °C to RT, THF/EtherSecondary or Tertiary Alcohols

Conclusion

This compound is a superbly versatile platform for the synthesis of complex, multi-substituted aromatic compounds. By understanding and applying the principles of chemoselectivity, researchers can strategically functionalize each of the three reactive sites—the aldehyde, the iodo group, and the bromo group—in a controlled, sequential manner. The protocols outlined in this guide provide a reliable foundation for leveraging this powerful building block in drug discovery, agrochemical development, and materials science.[3]

References

Application Notes and Protocols: Scale-Up Synthesis of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-2-iodobenzaldehyde in Modern Drug Discovery

This compound is a highly functionalized aromatic building block that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern, featuring an aldehyde, a bromo group, and an iodo group, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, making it an invaluable intermediate in the synthesis of targeted therapeutics. Notably, this compound is a key intermediate in the synthesis of Trametinib, a potent and selective MEK inhibitor used in the treatment of various cancers, including melanoma.[1][2][3] This application underscores the critical need for robust and scalable synthetic procedures to ensure a reliable supply of this vital compound for research and drug development programs.

This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The chosen synthetic strategy, a directed ortho-metalation followed by formylation, is discussed in the context of its scalability, efficiency, and adherence to the principles of modern process chemistry.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and hazards associated with this compound and all reagents is paramount for a safe and successful synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrIO--INVALID-LINK--
Molecular Weight 310.91 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 1261470-87-4--INVALID-LINK--

GHS Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Synthetic Strategy: Directed ortho-Metalation

The synthesis of this compound can be efficiently achieved on a large scale via a directed ortho-metalation (DoM) of 1-bromo-3-iodobenzene, followed by formylation with N,N-dimethylformamide (DMF).[4][5][6] This strategy is predicated on the ability of a directing group to guide the deprotonation of an aromatic ring to a specific ortho position using a strong base, typically an organolithium reagent.[7][8] In this case, the iodo substituent, being more electron-withdrawing and having a greater propensity for coordination with lithium, directs the metalation to the C2 position.

The subsequent formylation with DMF provides a reliable method for introducing the aldehyde functionality.[9] This approach offers excellent regioselectivity, avoiding the formation of isomeric impurities that can complicate purification at scale.

Synthetic_Workflow 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene ortho-Lithiated Intermediate ortho-Lithiated Intermediate 1-Bromo-3-iodobenzene->ortho-Lithiated Intermediate  n-BuLi, THF, -78 °C n-Butyllithium n-Butyllithium Tetrahedral Intermediate Tetrahedral Intermediate ortho-Lithiated Intermediate->Tetrahedral Intermediate  DMF, -78 °C DMF DMF This compound This compound Tetrahedral Intermediate->this compound  Aqueous Workup Aqueous Workup Aqueous Workup

Figure 1: Synthetic workflow for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-Bromo-3-iodobenzene591-18-4282.911.0
n-Butyllithium (2.5 M in hexanes)109-72-864.061.1
N,N-Dimethylformamide (DMF), anhydrous68-12-273.091.2
Tetrahydrofuran (THF), anhydrous109-99-972.11-
Diethyl ether60-29-774.12-
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49-
Saturated aqueous sodium chloride (brine)7647-14-558.44-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-

Equipment:

  • Multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Addition funnel.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum oven.

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, charge a flame-dried, multi-neck round-bottom flask with 1-bromo-3-iodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • ortho-Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via an addition funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, again ensuring the internal temperature remains below -70 °C. Stir the reaction at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification at Scale

For multi-gram to kilogram scale, traditional column chromatography can be inefficient and costly. Recrystallization is the preferred method for purifying this compound at scale.

Protocol: Recrystallization

  • Solvent Selection: A mixed solvent system of ethyl acetate and heptane is effective for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add heptane to the hot solution until the solution becomes cloudy. Reheat the mixture until it becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven.

Applications in Drug Development

The strategic placement of the bromo and iodo groups on the benzaldehyde scaffold makes this compound a valuable precursor for the synthesis of complex pharmaceutical agents.

  • MEK Inhibitors: As previously mentioned, it is a key intermediate in the synthesis of Trametinib, a highly selective MEK1/MEK2 inhibitor. The synthesis involves sequential Suzuki and Sonogashira couplings, where the differential reactivity of the C-I and C-Br bonds is exploited.

  • PARP Inhibitors: The this compound scaffold can also be envisioned as a starting point for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects.[10][11][12][13][14]

Conclusion

The directed ortho-metalation of 1-bromo-3-iodobenzene provides a robust and scalable route to this compound, a critical intermediate in modern pharmaceutical synthesis. The protocol outlined in this guide, coupled with appropriate safety measures and purification techniques, enables the efficient production of this valuable building block for researchers and drug development professionals. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Bromo-2-iodobenzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key synthetic intermediate from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, several classes of impurities are common to the synthesis of substituted benzaldehydes and should be anticipated:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. For instance, if the synthesis involves formylation of 1-bromo-3-iodobenzene, this starting material may carry through the workup.

  • Isomeric Byproducts: Formylation or halogenation reactions on aromatic rings can sometimes yield positional isomers. Depending on the directing effects of the substituents, small amounts of other isomers could be formed.[1][2]

  • Over-Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding 4-bromo-2-iodobenzoic acid, especially during oxidative workups or if exposed to air for extended periods.[2]

  • Polymeric/Tar-Like Substances: Certain reaction conditions, particularly those involving strong acids or bases at elevated temperatures (akin to a Reimer-Tiemann synthesis), can cause phenolic precursors or the aldehyde product itself to polymerize, resulting in intractable tars that complicate purification.[1][3]

  • Dehalogenation Products: In syntheses involving organometallic reagents or catalytic cycles (e.g., cross-coupling reactions), reductive dehalogenation can occur, leading to byproducts such as 4-bromobenzaldehyde or 2-iodobenzaldehyde.[4]

Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A preliminary assessment is crucial to select the appropriate purification strategy. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is the fastest method to visualize the number of components in your crude mixture. Use a solvent system of Hexanes/Ethyl Acetate (e.g., starting with a 9:1 or 4:1 ratio) to check for baseline impurities, co-spotting with starting materials, and the presence of more polar byproducts (which will have a lower Rf).

  • Proton NMR (¹H NMR): A crude ¹H NMR can provide significant information. The aldehyde proton should appear as a singlet around 10 ppm. The presence of multiple signals in the aromatic region (7-8.5 ppm) or the absence of the characteristic aldehyde peak can indicate a significant amount of impurities.

  • Melting Point: If the crude material is a solid, determining its melting point range can be informative. A broad and depressed melting range compared to the literature value for the pure compound suggests the presence of significant impurities.

Purification Strategy Troubleshooting Guide

The choice of purification method depends on the nature of the impurities and the desired final purity. The two most common and effective methods are recrystallization and flash column chromatography.

Method A: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.

Q3: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue when the solute is very impure or the solvent's boiling point is higher than the solute's melting point.[3]

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of a co-solvent in which your compound is more soluble to reduce the supersaturation.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than amorphous oil.

  • If the issue persists, consider a different solvent system with a lower boiling point.

Q4: My yield after recrystallization is very low. What are the common causes?

Low recovery is a frequent challenge in recrystallization. The primary causes include:

  • Using too much solvent: This keeps a significant portion of the product dissolved in the mother liquor even after cooling.[3]

  • Premature crystallization: If the hot solution cools too quickly during filtration, the product can crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.

IssuePotential CauseRecommended Solution
Low Crystal Yield Too much solvent was used.Boil off some of the solvent to concentrate the solution and re-cool.[3]
Incomplete cooling.Ensure the flask is cooled in an ice bath for at least 30 minutes.
No Crystals Form Solution is too dilute or supersaturated.Scratch the inside of the flask with a glass rod to induce nucleation; add a single seed crystal of the pure product.[3]
Colored Product Persistent colored impurities.During the initial dissolution, add a small amount of activated charcoal and perform a hot filtration to remove it before cooling.[3]
Experimental Protocol: Recrystallization
  • Solvent Selection: Based on structurally similar compounds, a mixed solvent system is often effective. A good starting point is an Ethyl Acetate/Heptane or Ethanol/Water system.[3] You are looking for a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., Ethyl Acetate) and heat gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities or tars are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add the less polar "anti-solvent" (e.g., Heptane) to the hot solution until it just begins to turn cloudy. Add a drop or two of the polar solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (Heptane).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Method B: Purification by Flash Column Chromatography

When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles or when the product is an oil, flash column chromatography is the method of choice.

Q5: How do I choose the right eluent system for column chromatography?

The ideal eluent system should provide good separation between your product and its impurities on a TLC plate. The target compound should have an Rf value between 0.25 and 0.40 for optimal separation.

  • Initial Screening: Use TLC to test various solvent mixtures. A common starting point for substituted benzaldehydes is a mixture of hexanes and ethyl acetate.[5]

  • Optimization:

    • If the Rf is too low (spots don't move far), increase the polarity of the eluent (increase the proportion of ethyl acetate).

    • If the Rf is too high (spots run with the solvent front), decrease the polarity of the eluent (increase the proportion of hexanes).

Common Eluent Systems for Substituted Benzaldehydes
System
Hexanes / Ethyl Acetate
Hexanes / Dichloromethane
Toluene / Ethyl Acetate

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_col 1. Pack Column (Silica Gel in Hexanes) prep_sample 2. Prepare Sample (Adsorb crude onto silica) prep_col->prep_sample load 3. Load Sample (Dry load onto column) elute 4. Elute with Solvent (Hexanes/EtOAc) load->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC combine 7. Combine Pure Fractions tlc->combine evap 8. Evaporate Solvent combine->evap pure_product Purified Product evap->pure_product G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Regeneration start Crude Product in Organic Solvent (e.g., MTBE) react Add Aqueous Ammonia (Stir vigorously) start->react precipitate Precipitate Imine (Solid) react->precipitate filter Filter Solid Imine precipitate->filter impurities Soluble Impurities (Discarded in filtrate) filter->impurities Separates suspend Suspend Imine in Fresh Organic Solvent filter->suspend hydrolyze Add Dilute HCl (Stir) suspend->hydrolyze product Pure Aldehyde (Dissolved in organic layer) hydrolyze->product

References

identifying common impurities in "4-Bromo-2-iodobenzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the identification and management of impurities during the synthesis of this critical reagent.

Introduction

This compound is a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The presence of impurities can significantly impact reaction yields, product purity, and the overall efficiency of a synthetic route. This guide provides practical, experience-driven advice to help you identify, troubleshoot, and mitigate common impurities encountered during its synthesis.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of Starting Material (4-Bromobenzaldehyde) in the Final Product

  • Observation: Signals corresponding to 4-bromobenzaldehyde are observed in the 1H NMR or a distinct spot is visible on the TLC plate.

  • Potential Cause: Incomplete iodination reaction. The ortho-iodination of 4-bromobenzaldehyde is a key synthetic step, and incomplete conversion is a common issue.[1]

  • Recommended Solutions:

    • Reaction Time: Extend the reaction time to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

    • Reagent Stoichiometry: Ensure the iodinating agent (e.g., N-Iodosuccinimide) is used in a slight excess.

    • Temperature Control: Optimize the reaction temperature. Some iodination reactions may require elevated temperatures to proceed efficiently.

    • Purification: If incomplete reaction is unavoidable, careful column chromatography can be employed to separate the product from the unreacted starting material.

Issue 2: Formation of Isomeric Impurities

  • Observation: Mass spectrometry or NMR analysis indicates the presence of a compound with the same mass as the product but with a different substitution pattern (e.g., 2-Bromo-4-iodobenzaldehyde).

  • Potential Cause: Lack of regioselectivity during the halogenation steps. Depending on the synthetic route, bromination of an iodinated precursor or iodination of a brominated precursor might lead to the formation of undesired isomers.[2][3]

  • Recommended Solutions:

    • Directing Groups: Utilize starting materials with strongly directing groups to favor the desired substitution pattern.

    • Catalyst Selection: In palladium-catalyzed C-H activation/iodination reactions, the choice of ligand and catalyst can significantly influence regioselectivity.[4]

    • Reaction Conditions: Carefully control reaction parameters such as temperature and solvent, as these can influence the isomeric ratio.

    • Crystallization: Fractional crystallization can sometimes be effective in separating isomeric impurities if they have sufficiently different solubilities.

Issue 3: Presence of Over-Oxidized Byproducts (Carboxylic Acids)

  • Observation: A broad peak in the 1H NMR spectrum in the 10-12 ppm region and a broad O-H stretch in the IR spectrum suggest the presence of a carboxylic acid, likely 4-bromo-2-iodobenzoic acid.

  • Potential Cause: Oxidation of the aldehyde functional group. Aldehydes are susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present.[5] This is a known side reaction for similar benzaldehydes.[6]

  • Recommended Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Reagent Purity: Ensure that all solvents and reagents are free from oxidizing contaminants.

    • Aqueous Work-up: During work-up, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can extract the acidic impurity into the aqueous layer.

Issue 4: Dehalogenated Impurities

  • Observation: Mass spectrometry data shows peaks corresponding to the loss of iodine (M-127) or bromine (M-79/81), or NMR analysis indicates the presence of 4-bromobenzaldehyde or 2-iodobenzaldehyde.

  • Potential Cause: Cleavage of the carbon-halogen bond. This can occur under various conditions, such as in the presence of certain catalysts, reducing agents, or upon prolonged heating.[5]

  • Recommended Solutions:

    • Temperature Management: Avoid excessive heating during the reaction and purification steps.

    • Reagent Selection: Carefully select reagents to avoid those that can promote dehalogenation.

    • Purification: Column chromatography is typically effective for separating dehalogenated impurities from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and what impurities can they introduce?

The synthesis often starts from p-bromotoluene or 4-bromobenzaldehyde.[7] If starting from p-bromotoluene, impurities from the oxidation step to the aldehyde can be carried over. If starting from 4-bromobenzaldehyde, commercial sources may contain small amounts of related isomers or unreacted precursors from its own synthesis.[8][9] It is crucial to use high-purity starting materials.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A co-spot of your starting material alongside the reaction mixture will help you determine when the starting material has been consumed. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended.[10]

Q3: What purification techniques are most effective for removing common impurities?

For most common impurities in this compound synthesis, column chromatography on silica gel is the most effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, typically provides good separation. Recrystallization can also be a powerful technique for achieving high purity, especially for removing minor impurities.

Q4: Can the aldehyde group itself lead to impurities?

Yes, the aldehyde functional group can be involved in side reactions. Besides oxidation to the carboxylic acid, aldehydes can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions, although this is less common for aromatic aldehydes without alpha-protons. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to a carboxylic acid and an alcohol, can occur under strongly basic conditions.[11]

Impurity Profile Summary

The following table summarizes the common impurities, their likely sources, and recommended analytical techniques for detection.

ImpurityChemical StructureCommon SourceRecommended Analytical Technique
4-BromobenzaldehydeC7H5BrOIncomplete iodination of starting material.1H NMR, GC-MS, HPLC
2-Bromo-4-iodobenzaldehydeC7H4BrIOLack of regioselectivity in halogenation.1H NMR, GC-MS, HPLC
4-Bromo-2-iodobenzoic AcidC7H4BrIO2Oxidation of the aldehyde product.1H NMR, IR, LC-MS
2-IodobenzaldehydeC7H5IODebromination side reaction.GC-MS, LC-MS

Experimental Workflow: Impurity Identification

The following diagram illustrates a typical workflow for identifying and troubleshooting impurities during the synthesis of this compound.

G cluster_0 Synthesis & Work-up cluster_1 Initial Purity Analysis cluster_2 Impurity Identification cluster_3 Troubleshooting & Optimization Synthesis Synthesis of this compound Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Isolation Workup->Crude TLC TLC Analysis Crude->TLC NMR_initial 1H NMR of Crude Crude->NMR_initial Decision Purity Acceptable? TLC->Decision NMR_initial->Decision GCMS GC-MS / LC-MS Analysis Decision->GCMS No Pure Pure Product Decision->Pure Yes Structure Structure Elucidation of Impurities GCMS->Structure Troubleshoot Implement Solutions from Guide Structure->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Synthesis

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the dihalogenated substrate, 4-Bromo-2-iodobenzaldehyde . The presence of two distinct halogens (Iodine and Bromine) and an aldehyde functionality presents unique challenges, primarily concerning chemoselectivity and reaction yield. This document offers a structured, question-and-answer approach to diagnose and resolve common experimental failures.

Section 1: Managing Chemoselectivity (C-I vs. C-Br Coupling)

The primary challenge in coupling reactions with this compound is controlling which halogen participates in the reaction. The inherent reactivity order of halogens in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > Cl.[1] This is due to the bond dissociation energies of the Carbon-Halogen bonds. This principle can be leveraged to achieve selective coupling.

Frequently Asked Questions (FAQs) on Chemoselectivity

Q1: My reaction is producing a mixture of products, with coupling at both the iodo- and bromo- positions. How can I favor selective coupling at the C-I bond?

A1: Achieving high selectivity for the more reactive C-I bond is the most common objective for this substrate. If you are observing a loss of selectivity, it is likely that your reaction conditions are too harsh, leading to the activation of the C-Br bond.

Causality: The Carbon-Iodine bond is weaker and therefore more susceptible to oxidative addition by the Palladium(0) catalyst under milder conditions.[1] By carefully controlling the reaction parameters, you can exploit this reactivity difference.

Troubleshooting Protocol for Enhancing C-I Selectivity:

  • Lower the Reaction Temperature: High temperatures provide the necessary activation energy to cleave the stronger C-Br bond. Start with reactions at room temperature and gradually increase to a maximum of 80°C.

  • Choose a Milder Base: Strong bases can accelerate the reaction rate to a point where selectivity is lost. Switch from strong bases like Cs₂CO₃ or K₃PO₄ to a milder base such as K₂CO₃ or even NaHCO₃.

  • Select a Less Activating Catalyst/Ligand System: Highly active catalyst systems, especially those with bulky, electron-rich phosphine ligands, can be aggressive enough to activate the C-Br bond. If you are using a highly active catalyst, consider switching to a more standard system like Pd(PPh₃)₄.

  • Reduce Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady coupling at the C-Br position. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q2: I want to perform a sequential, one-pot coupling, first at the C-I position and then at the C-Br position. How can I ensure the first step is clean and the second step proceeds efficiently?

A2: A one-pot, sequential coupling is an elegant and efficient strategy for synthesizing complex molecules from this compound. The key is to ensure complete and selective reaction at the C-I position before initiating the second coupling at the C-Br site.

Causality: This strategy relies on a stepwise increase in the reaction's energy input. The first, milder phase targets the C-I bond, and the second, more forcing phase targets the remaining C-Br bond.

Experimental Workflow for Sequential One-Pot Coupling:

G cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling A Combine this compound, Arylboronic Acid 1, Pd(PPh3)4, and K2CO3 in Dioxane/H2O B Stir at room temperature to 60°C A->B C Monitor by TLC/LC-MS for complete consumption of starting material B->C D Add Arylboronic Acid 2, a more activating ligand (e.g., SPhos), and a stronger base (e.g., K3PO4) C->D Upon completion of Step 1 E Increase temperature to 80-100°C D->E F Monitor for formation of di-substituted product E->F G Purification F->G Work-up

Caption: Workflow for sequential one-pot Suzuki coupling.

Section 2: Troubleshooting Low Yield and Incomplete Reactions

Even when selectivity is not the primary concern, Suzuki reactions with this compound can suffer from low yields or fail to go to completion. The following FAQs address these common issues.

Frequently Asked Questions (FAQs) on Reaction Efficiency

Q1: My reaction has stalled, and I have a significant amount of starting material remaining. What are the likely causes?

A1: A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions. A systematic check of your reagents and setup is the first step in diagnosing the problem.

Troubleshooting Protocol for Stalled Reactions:

  • Verify an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.

  • Check Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation. Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere.

  • Assess Reagent Purity: Impurities in your boronic acid, base, or solvent can interfere with the catalytic cycle. Use high-purity, anhydrous solvents and ensure your boronic acid has not significantly decomposed (protodeboronation).

  • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion.

Q2: I am observing the formation of side products, such as the homocoupling of my boronic acid and protodeboronation of my starting material. How can I minimize these?

A2: The formation of side products reduces the yield of your desired product and complicates purification. These side reactions are often indicative of specific issues within your reaction conditions.

Causality:

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species.[2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with electron-deficient boronic acids.[2]

Troubleshooting Protocol for Minimizing Side Products:

Side ProductLikely CauseRecommended Solution
Boronic Acid Homocoupling Oxygen in the reaction mixture; inefficient reduction of Pd(II) precatalyst.Thoroughly degas all solvents and maintain a strict inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Protodeboronation Excess water, high temperatures, or prolonged reaction times.Use anhydrous solvents, lower the reaction temperature, and monitor the reaction to avoid unnecessarily long reaction times. Consider using a more stable boronic ester (e.g., a pinacol ester).[2]
Dehalogenation of Starting Material Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.Ensure your solvent is not a hydrogen donor under the reaction conditions. Some ligand/base combinations can promote this side reaction; screening different conditions may be necessary.

Section 3: Potential Issues Related to the Aldehyde Functionality

The aldehyde group on this compound is generally tolerant of Suzuki coupling conditions. However, under certain circumstances, it can participate in side reactions.

Frequently Asked Questions (FAQs) on Aldehyde-Related Issues

Q1: Could the aldehyde group be interfering with my Suzuki reaction?

A1: While less common in palladium-catalyzed Suzuki reactions, the aldehyde group can potentially interact with the catalyst or be susceptible to certain reaction conditions.

Potential Issues and Solutions:

  • Aldol Condensation: Under strongly basic conditions and at elevated temperatures, self-condensation of the benzaldehyde can occur.

    • Solution: Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures.

  • Reduction of the Aldehyde: If your reaction mixture contains a hydride source, reduction to the corresponding benzyl alcohol is possible.

    • Solution: Ensure all reagents are free from hydride contaminants.

  • Oxidation of the Aldehyde: If the reaction is not performed under a strictly inert atmosphere, oxidation to the carboxylic acid can occur.

    • Solution: Maintain a rigorously oxygen-free environment.

Section 4: General Experimental Protocols

These protocols are provided as a starting point and are based on established procedures for analogous dihaloarenes.[2][3] Optimization may be required for specific boronic acids.

Protocol 1: Selective Suzuki Coupling at the C-I Position

G A 1. Reagent Setup: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 equiv) B 2. Solvent Addition: - Degassed 1,4-Dioxane/Water (4:1) A->B C 3. Inert Atmosphere: - Purge with N2 or Ar for 15 min B->C D 4. Reaction: - Stir at 80°C for 4-12 h C->D E 5. Monitoring & Work-up: - Monitor by TLC/LC-MS - Aqueous work-up and extraction D->E F 6. Purification: - Column chromatography E->F

Caption: Protocol for selective C-I Suzuki coupling.

Detailed Steps:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[2]

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[3]

  • Heat the reaction mixture to 80°C with vigorous stirring.[3]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

managing side reactions of "4-Bromo-2-iodobenzaldehyde" in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Chemoselectivity and Side Reactions in Cross-Coupling

Welcome to the technical support center for 4-bromo-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile dihalogenated building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to manage side reactions and achieve high chemoselectivity in your syntheses.

Core Principle: Leveraging Differential Halogen Reactivity

The key to successfully employing this compound lies in understanding the profound difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The C-I bond is significantly weaker than the C-Br bond, making it far more susceptible to this oxidative addition.[2][3][4] This inherent reactivity difference is the foundation upon which selective, sequential functionalization is built, allowing for coupling at the iodo-position under mild conditions while the bromo-position remains available for a subsequent transformation.[4][5]

Catalytic_Cycle_Selectivity cluster_0 Catalytic Cycle cluster_1 Selectivity at Oxidative Addition Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition + Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation L-Pd(II)-(Ar)-X Substrate_Detail I-Ar-Br Oxidative_Addition->Substrate_Detail Preferential C-I Activation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination + R-M Reductive_Elimination->Pd(0)L_n L-Pd(II)-(Ar)-R Product Mono-Coupled Product Reductive_Elimination->Product Substrate This compound Nucleophile R-M (e.g., R-B(OH)₂) Fast Fast Pathway (C-I Bond) Slow Slow Pathway (C-Br Bond) Substrate_Detail->Fast Preferred Substrate_Detail->Slow Disfavored (Requires Harsher Conditions)

Fig 1. General Pd catalytic cycle highlighting preferential C-I bond activation.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving me the product coupled at the 2-position (where iodine was). Why not at the 4-position (bromine)?

A1: This is the expected and desired outcome under standard, mild cross-coupling conditions. The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition with the palladium catalyst than the carbon-bromine (C-Br) bond.[2][4] This makes the 2-iodo position the default site of reaction. To achieve coupling at the 4-bromo position, you must first functionalize the iodo-position and then subject the resulting product to a second, more forcing cross-coupling reaction (e.g., higher temperature, stronger base, or a more active catalyst system).[5]

Q2: Is it possible to reverse the selectivity and couple at the bromine position first?

A2: While challenging, achieving selective coupling at the bromo-position first is not impossible but goes against the inherent reactivity of the substrate. This typically requires specialized catalyst systems or blocking strategies. For instance, certain bulky ligands or additives might sterically hinder approach to the iodo-position, or a catalyst system that operates via a different mechanism could potentially favor the C-Br bond.[2] However, the most reliable and common synthetic strategy is the sequential approach: couple at the iodo-position first, then at the bromo-position.[2]

Q3: Besides selective mono-coupling, what are the most common side reactions I should anticipate?

A3: The most prevalent side reactions are:

  • Double Coupling (Difunctionalization): Reaction at both the iodo and bromo sites. This occurs when reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or the catalyst is too active.[2]

  • Homocoupling: Dimerization of your starting material or, more commonly, your coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira reactions).[6]

  • Hydrodehalogenation: Replacement of either iodine or bromine with a hydrogen atom, leading to a dehalogenated byproduct.[7][8]

  • Protodeboronation (Suzuki): Loss of the boronic acid group before it can transmetalate to the palladium center.

Q4: How does the presence of the aldehyde group influence the reaction?

A4: The aldehyde is an electron-withdrawing group, which generally increases the reactivity of the aryl halide towards oxidative addition. However, it can also be a site for unwanted side reactions. Under strongly basic conditions or in the presence of certain nucleophiles, the aldehyde could undergo reactions like aldol condensation or be reduced. It's crucial to select a base and reaction conditions that are compatible with the aldehyde functionality. For instance, in Suzuki couplings, milder bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds with this compound. However, achieving high selectivity requires careful control of reaction parameters.

Problem 1: Significant amount of double-coupled (di-aryl) product is forming.

  • Root Cause Analysis: The formation of the difunctionalized product indicates that the reaction conditions are sufficiently harsh to promote the slower oxidative addition at the C-Br bond after the initial C-I coupling has occurred. This is often caused by a combination of high temperature, a highly active catalyst system, a large excess of the boronic acid, or prolonged reaction times.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Begin the reaction at a lower temperature (e.g., 40-60 °C) and only increase it if the reaction is sluggish. The C-I coupling is often efficient at milder temperatures.[4]

    • Control Stoichiometry: Use only a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess can drive the reaction towards double coupling once the initial mono-coupled product is formed.[2]

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the mono-coupled product is maximized to prevent subsequent reaction at the C-Br site.[4]

    • Screen Catalysts/Ligands: A less reactive catalyst system may improve selectivity. For example, a standard catalyst like Pd(PPh₃)₄ may offer better selectivity than a highly active system employing bulky, electron-rich phosphine ligands designed for activating less reactive chlorides or bromides.[2]

Problem 2: A biphenyl byproduct from my boronic acid is contaminating the product.

  • Root Cause Analysis: This is the homocoupling of your boronic acid. This side reaction is often promoted by the presence of Pd(II) species (from an incompletely reduced precatalyst) or by oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst.[9]

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Pd(0) Source: Employ a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are adequate for its in-situ reduction to the active Pd(0) state.

    • Optimize the Base: The choice of base can influence the rate of homocoupling. Screen milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

ParameterRecommended Condition for Selective C-I CouplingRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%)Provides sufficient activity for C-I coupling without being overly reactive towards the C-Br bond.
Boronic Acid 1.1 - 1.2 equivalentsMinimizes the driving force for a second coupling event.[2]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)Mild bases that are effective for transmetalation but minimize side reactions like aldehyde condensation or catalyst degradation.
Solvent Toluene/H₂O (4:1), Dioxane/H₂O (4:1)Common solvent systems that provide good solubility for both organic and inorganic reagents.
Temperature 60 - 80 °CSufficiently high to promote C-I coupling at a reasonable rate but low enough to disfavor C-Br activation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture.

  • Monitor the reaction progress by TLC. Upon consumption of the starting material (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Sonogashira Coupling

This reaction is used to form a C(sp)-C(sp²) bond with a terminal alkyne. The primary challenge is managing the homocoupling of the alkyne partner.

Problem 1: A significant amount of a 1,3-diyne byproduct is observed.

  • Root Cause Analysis: This is the Glaser-Hay homocoupling of your terminal alkyne. This oxidative dimerization is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[6][10]

  • Troubleshooting Steps:

    • Employ Copper-Free Conditions: The most effective solution is to omit the copper(I) co-catalyst (typically CuI) entirely. While the reaction may require slightly higher temperatures or a more efficient palladium/ligand system, it completely eliminates the primary pathway for Glaser coupling.[6][11][12]

    • Maintain Strict Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to rigorously deoxygenate all reagents and solvents and maintain a strict inert atmosphere. Oxygen promotes the oxidative homocoupling.[10]

    • Use a Reducing Atmosphere: Some protocols report success in diminishing homocoupling by using a dilute hydrogen atmosphere (e.g., H₂/N₂).[10][13][14] This helps maintain a reducing environment, suppressing the oxidative side reaction.

Sonogashira_Pathways cluster_Standard Standard Sonogashira (with Copper) cluster_CopperFree Copper-Free Sonogashira Pd_Cycle_S Pd Cycle Product_S Cross-Coupled Product Pd_Cycle_S->Product_S Cu_Cycle_S Cu Cycle Cu_Cycle_S->Pd_Cycle_S Transmetalation Dimer_S Glaser Homocoupling (Side Product) Cu_Cycle_S->Dimer_S Alkyne_S Terminal Alkyne Alkyne_S->Cu_Cycle_S Oxygen O₂ Oxygen->Dimer_S Promotes Pd_Cycle_CF Pd Cycle Product_CF Cross-Coupled Product Pd_Cycle_CF->Product_CF Alkyne_CF Terminal Alkyne Alkyne_CF->Pd_Cycle_CF Base Base (e.g., Amine) Base->Pd_Cycle_CF Activates Alkyne No_Dimer Glaser Coupling Avoided

Fig 2. Comparison of standard and copper-free Sonogashira pathways.
Protocol 2: Copper-Free Sonogashira Coupling

  • In a Schlenk tube, combine this compound (1.0 equiv), Pd(PPh₃)₄ (4 mol%), and a suitable base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.

  • Seal the tube, and thoroughly degas the mixture with argon.

  • Add the terminal alkyne (1.2 equiv) via syringe under a positive pressure of argon.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl, water, and brine.

  • Dry the organic phase, concentrate, and purify by chromatography to yield the mono-alkynylated product.

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N coupling reaction is highly dependent on the choice of ligand and base.

Problem 1: Low or no conversion to the desired amine product.

  • Root Cause Analysis: Buchwald-Hartwig amination is sensitive to the catalyst system. The oxidative addition of the C-I bond may be facile, but subsequent steps can be challenging. An inappropriate ligand may not sufficiently stabilize the palladium center, leading to catalyst decomposition. The base may not be strong enough to deprotonate the amine or the intermediate palladium complex.[7]

  • Troubleshooting Steps:

    • Select the Right Ligand: For coupling with aryl halides, bulky, electron-rich biaryl phosphine ligands are often required. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[15][16]

    • Choose a Strong, Non-Nucleophilic Base: Strong bases like NaOtBu, KOtBu, or LiHMDS are typically required. Ensure the base is fresh and handled under inert conditions.

    • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable and give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Problem 2: Formation of 4-bromobenzaldehyde (hydrodehalogenation).

  • Root Cause Analysis: Hydrodehalogenation at the 2-position can occur through side reactions. One potential pathway involves β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.[7] This can be more prevalent with certain amines or under suboptimal conditions.

  • Troubleshooting Steps:

    • Optimize Ligand and Base: The choice of ligand can significantly influence the relative rates of reductive elimination versus β-hydride elimination. Screening different ligands is the most effective strategy.

    • Solvent Choice: The reaction is typically run in anhydrous, non-protic solvents like toluene, dioxane, or THF. Ensure solvents are rigorously dried.

Ligand FamilyExample LigandsTypical Amine Partners
Biaryl Phosphines XPhos, SPhos, RuPhos, JohnPhosPrimary & Secondary Aliphatic Amines, Anilines
Ferrocenyl Phosphines dppfGood for a range of amines, particularly anilines.
Bulky Alkylphosphines P(tBu)₃Highly active, good for less reactive substrates.
Protocol 3: Buchwald-Hartwig Amination at the Iodo-Position
  • In a glovebox, charge an oven-dried vial with a Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand if not using a precatalyst, and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Remove the vial from the glovebox, add anhydrous, degassed toluene, followed by the amine (1.2 equiv).

  • Seal the vial and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Once complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

General Best Practices

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation and side reactions.[17]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities, particularly water and oxygen, can deactivate the catalyst.

  • Systematic Screening: When troubleshooting, change one variable at a time (catalyst, ligand, base, solvent, temperature) to systematically identify the optimal conditions.

References

preventing dehalogenation of "4-Bromo-2-iodobenzaldehyde" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Synthetic Applications

Welcome to the Technical Support Center for 4-Bromo-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and encounter challenges with undesired dehalogenation. As Senior Application Scientists, we provide not only troubleshooting protocols but also the underlying mechanistic rationale to empower you to make informed decisions in your experiments.

Understanding the Core Challenge: Differential Reactivity and Dehalogenation

This compound presents a unique synthetic opportunity due to the differential reactivity of its two halogen substituents. The Carbon-Iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the more robust Carbon-Bromine (C-Br) bond.[1][2] This inherent property is the foundation for achieving selective functionalization at the C-2 position.

The general order of reactivity in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl .[1][3][4] This allows for a strategic, stepwise approach to synthesis. However, a common and frustrating side reaction is hydrodehalogenation , where a C-X bond is reductively cleaved and replaced by a C-H bond.[5][6] This not only consumes the starting material but also generates impurities that can complicate purification and lower yields. Aryl iodides are particularly prone to this side reaction.[6]

The primary mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[6][7] This Pd-H species can then reductively eliminate with the aryl group, leading to the undesired dehalogenated product.[7]

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a Suzuki coupling at the iodine position, but I'm seeing significant amounts of 4-bromobenzaldehyde. What is happening?

A1: You are observing hydrodehalogenation at the C-I bond. This is a competitive side reaction to the desired Suzuki coupling.[5][6] The palladium catalyst, after oxidative addition into the C-I bond, is likely being intercepted by a hydride source before transmetalation with your boronic acid can occur. Common hydride sources include protic solvents (like methanol or ethanol), water, or certain bases.[6][7][8]

Q2: Which reaction parameters are most critical for preventing dehalogenation?

A2: The most critical parameters to control are the base, solvent, temperature, and catalyst/ligand system .[6][9]

  • Base: Milder, non-nucleophilic bases are preferred.

  • Solvent: Aprotic solvents are generally better.

  • Temperature: Lowering the temperature can often slow the rate of dehalogenation relative to the cross-coupling.

  • Catalyst/Ligand: The choice of ligand can significantly influence the stability of the catalytic intermediates and steer the reaction towards the desired outcome.

Q3: Can I selectively target the C-Br bond while leaving the C-I bond untouched?

A3: This is exceptionally challenging and generally not feasible due to the inherent reactivity order (I > Br).[1][3][4] Oxidative addition will almost always occur preferentially at the more labile C-I bond. Selective functionalization of the C-Br bond is typically performed after the C-I position has already been reacted under more forcing conditions (e.g., higher temperature, more active catalyst).[4]

Q4: My reaction is removing both halogens, leaving me with benzaldehyde. What could be causing such extensive reduction?

A4: The formation of benzaldehyde indicates aggressive hydrodehalogenation at both positions. This suggests your reaction conditions are far too harsh. This can be caused by a combination of factors including high temperatures, a highly active (or unstable) catalyst, a strong base, and/or a protic or hydride-donating solvent like isopropanol.[10]

Troubleshooting Guides for Common Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, its efficiency can be compromised by dehalogenation. Below is a systematic guide to troubleshoot this issue when reacting at the C-I position of this compound.

Symptom: Low yield of the desired biaryl product with the presence of 4-bromobenzaldehyde byproduct confirmed by GC-MS or NMR.

Troubleshooting Workflow:

ParameterRoot Cause of DehalogenationRecommended Solution & Rationale
Base Strong bases (e.g., NaOH, KOtBu) or alkoxides can act as, or generate, hydride sources, accelerating the formation of Pd-H species.[5][11]Switch to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[6] These bases are effective in the transmetalation step but are less prone to generating hydride intermediates.
Solvent Protic solvents like methanol, ethanol, or even excessive water can serve as hydride donors.[6][8] Some aprotic solvents like DMF can also decompose at high temperatures to provide a hydride source.[12]Use rigorously dried aprotic solvents such as Toluene, Dioxane, or THF .[6][13] If an aqueous system is required, minimize the water content or use a biphasic system (e.g., Toluene/Water).
Temperature High temperatures accelerate all reaction pathways, including the undesired dehalogenation.Perform the reaction at the lowest temperature that allows for efficient coupling, typically between 60-80 °C . Monitor the reaction closely to avoid prolonged heating after completion.
Catalyst & Ligand Highly active or coordinatively unsaturated palladium species are more prone to side reactions. While Pd(PPh₃)₄ is a common "go-to" catalyst, it can be inefficient for some substrates, leading to side reactions.[13][14]Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos .[9] These ligands stabilize the palladium center, promote the desired reductive elimination of the product, and can suppress dehalogenation.[9] Using a lower catalyst loading (0.5-2 mol%) can also be beneficial.

Optimized Protocol Example (Suzuki-Miyaura Coupling at C-I):

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[6]

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Add anhydrous, degassed toluene.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or via three freeze-pump-thaw cycles.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and perform a standard aqueous workup.[15]

Guide 2: Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds with terminal alkynes.[16] While generally robust, it is also susceptible to dehalogenation, particularly when using aryl iodides.

Symptom: Formation of 4-bromobenzaldehyde alongside the desired alkynylated product. In some cases, Glaser coupling (homocoupling of the alkyne) may also be observed.

Troubleshooting Workflow:

ParameterRoot Cause of DehalogenationRecommended Solution & Rationale
Base An amine base is required for the Sonogashira reaction.[16] However, at elevated temperatures, bases like triethylamine (TEA) can contribute to catalyst reduction and the formation of Pd-H species.Use a bulkier amine base like diisopropylethylamine (DIPEA). For sensitive substrates, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be effective.
Catalyst System The reaction relies on both palladium and a copper(I) co-catalyst.[16] The quality of the Cu(I) salt (e.g., CuI) is crucial; oxidized copper species can be detrimental.Use freshly purchased or purified CuI. Ensure the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) is of high quality. In cases where dehalogenation is severe, consider "copper-free" Sonogashira protocols, which can sometimes provide cleaner reactions, albeit often requiring longer reaction times or different ligands.
Temperature As with Suzuki coupling, high temperatures accelerate side reactions. The Sonogashira coupling is often effective under very mild conditions.Many Sonogashira couplings on aryl iodides proceed efficiently at room temperature . If no reaction occurs, gently warm to 40-50 °C. Avoid refluxing if possible.
Solvent The choice of solvent can influence catalyst stability and solubility.THF or DMF are common choices. Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can lead to undesirable alkyne homocoupling and catalyst deactivation.

References

Technical Support Center: Catalyst Deactivation in 4-Bromo-2-iodobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered in cross-coupling reactions involving 4-bromo-2-iodobenzaldehyde. As a di-halogenated aromatic compound, this compound presents unique challenges and opportunities for selective functionalization. Understanding and mitigating catalyst deactivation is paramount to achieving high yields and reaction efficiency.

Section 1: Understanding the Landscape of Catalyst Deactivation

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental tools in modern organic synthesis.[1][2] However, the efficiency of these powerful transformations can be significantly hampered by catalyst deactivation. This phenomenon is particularly relevant when working with poly-functionalized substrates like this compound, where the presence of multiple reactive sites and potential impurities can lead to a variety of deactivation pathways.

The most common catalysts employed in these reactions are palladium complexes, which cycle between Pd(0) and Pd(II) oxidation states.[1] Catalyst deactivation often involves the irreversible conversion of the active catalytic species into an inactive form.

Common Deactivation Pathways:
  • Palladium Agglomeration (Palladium Black Formation): The active, soluble Pd(0) species can aggregate to form catalytically inactive palladium nanoparticles or bulk metal, often observed as a black precipitate.[3][4] This is a prevalent issue at elevated temperatures or with insufficient ligand stabilization.

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center and modulating its reactivity, can undergo oxidation (to phosphine oxides), P-C bond cleavage, or other degradation pathways, leading to loss of the active catalyst complex.[5][6]

  • Poisoning by Impurities: Trace impurities in substrates, reagents, or solvents can irreversibly bind to the palladium center, blocking active sites.[4][7] Common poisons include sulfur compounds, un-degassed oxygen, and moisture.

  • Formation of Stable, Inactive Complexes: Reactants, products, or byproducts can sometimes form highly stable complexes with the palladium catalyst, effectively removing it from the catalytic cycle.[5][8] For instance, in Heck reactions, strong coordination of N-heteroaryl products can poison the catalyst.[9]

The following diagram illustrates the primary pathways leading to catalyst deactivation in a typical palladium-catalyzed cross-coupling reaction.

CatalystDeactivation cluster_causes Deactivation Triggers ActiveCatalyst Active Pd(0)/Pd(II) Cycle InactivePd Inactive Pd Species ActiveCatalyst->InactivePd Deactivation HighTemp High Temperature HighTemp->ActiveCatalyst Leads to Agglomeration Impurities Impurities (S, O₂, H₂O) Impurities->ActiveCatalyst Poisoning LigandIssues Ligand Degradation/ Insufficient Ligand LigandIssues->ActiveCatalyst Destabilization SideReactions Inhibitory Side Products SideReactions->ActiveCatalyst Inhibition

References

Validation & Comparative

A Comparative ¹H and ¹³C NMR Analysis of 4-Bromo-2-iodobenzaldehyde and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and organic synthesis, the precise structural characterization of molecules is of utmost importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the detailed molecular structure of chemical compounds.[1] This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-iodobenzaldehyde, a vital synthetic intermediate, and its derivatives. By juxtaposing its spectral data with related analogs, we aim to illuminate the influence of various substituents on the chemical environment of the aromatic and aldehydic protons and carbons.

The Importance of NMR in Structural Elucidation

NMR spectroscopy provides a wealth of information regarding the connectivity of atoms and the electronic environment of nuclei within a molecule. For substituted benzaldehydes, NMR is crucial for confirming the identity and purity of synthetic intermediates and final products. The chemical shifts (δ), coupling constants (J), and multiplicity of signals in ¹H and ¹³C NMR spectra offer a detailed fingerprint of a molecule's structure.[2]

¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound presents a unique substitution pattern on the benzene ring, leading to a distinctive NMR spectrum. The presence of two different halogen atoms and an aldehyde group results in a complex interplay of electronic effects that are reflected in the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic aldehyde is typically characterized by signals from the aldehydic proton and the aromatic protons. The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, around 9.5-10.5 ppm.[3] The aromatic protons resonate in the region of 7.0-8.5 ppm, and their chemical shifts and splitting patterns are dictated by the nature and position of the substituents on the ring.[1]

For this compound, we can predict the following features in its ¹H NMR spectrum:

  • Aldehydic Proton: A singlet is expected around 10.0 ppm.

  • Aromatic Protons: The three aromatic protons will appear as distinct signals due to the lack of symmetry. The proton positioned between the iodine and aldehyde groups is expected to be the most deshielded. The coupling patterns will reveal the relative positions of the protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals to observe include the carbonyl carbon of the aldehyde and the aromatic carbons.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and typically resonates in the range of 190-200 ppm.[4]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative halogens will be significantly affected. The "heavy atom effect" of bromine and especially iodine can cause a shielding effect on the directly attached carbon, shifting its signal upfield.[5][6]

Comparative Analysis with Structurally Related Derivatives

To better understand the substituent effects on the NMR spectra, it is insightful to compare the data for this compound with those of simpler, related benzaldehyde derivatives.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and selected analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)
This compound CDCl₃~10.0 (s)Predicted: Three distinct signals in the aromatic region, with multiplicities reflecting their coupling.
Benzaldehyde [3][7]CDCl₃10.01 (s)7.86 (d, J=8.0, 2H), 7.61 (t, 1H), 7.51 (t, 2H)
4-Bromobenzaldehyde [8]CDCl₃9.99 (s)7.82 (d, J=8.4, 2H), 7.72 (d, J=8.4, 2H)
4-Bromo-2-hydroxybenzaldehyde [9]CDCl₃9.85 (s)7.50 (d, J=8.4), 7.01 (dd, J=8.4, 2.0), 6.94 (d, J=2.0)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbonyl Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)
This compound CDCl₃Predicted: ~190-195Predicted: Six distinct signals, with the carbons attached to Br and I showing characteristic shifts.
Benzaldehyde [4][10]CDCl₃192.41136.37, 134.45, 129.72, 128.98
4-Bromobenzaldehyde [11]CDCl₃~191Predicted: Four distinct signals due to symmetry.
4-Bromo-2-hydroxybenzaldehyde [9]CDCl₃196.5Unavailable
Interpretation of Spectral Trends
  • Aldehyde Proton (¹H NMR): The chemical shift of the aldehyde proton is relatively consistent across these compounds, appearing in a narrow downfield range.[8] The presence of an ortho-hydroxyl group in 4-Bromo-2-hydroxybenzaldehyde leads to a slight upfield shift, which can be attributed to intramolecular hydrogen bonding.[9]

  • Aromatic Protons (¹H NMR): The substitution pattern dramatically influences the appearance of the aromatic region. The symmetry in benzaldehyde and 4-bromobenzaldehyde simplifies their spectra compared to the more complex patterns expected for this compound and 4-Bromo-2-hydroxybenzaldehyde.[8][9] Electron-withdrawing groups like halogens and the aldehyde group generally deshield the aromatic protons, shifting their signals downfield.[1]

  • Carbonyl Carbon (¹³C NMR): The aldehyde carbon's chemical shift is sensitive to the electronic environment. Intramolecular hydrogen bonding in 4-Bromo-2-hydroxybenzaldehyde causes a significant downfield shift of the carbonyl carbon resonance.[9]

  • Aromatic Carbons (¹³C NMR): Halogen substitution has a pronounced effect on the chemical shifts of the aromatic carbons. While fluorine and chlorine have a deshielding effect on the directly attached carbon, bromine and iodine exhibit a shielding "heavy atom effect".[5][12] This is a key diagnostic feature in the ¹³C NMR spectra of halogenated aromatic compounds.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural analysis. Below is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with an appropriate concentration of the analyte. For ¹H NMR, 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[1]

NMR Spectrometer Setup and Data Acquisition
  • Insertion and Locking: Insert the NMR tube into the spectrometer. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical peaks.[1]

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.[1]

    • Acquisition Time: Usually set between 2-4 seconds.[1]

    • Relaxation Delay: A delay of 1-5 seconds between pulses is crucial to allow for full relaxation of the protons, ensuring accurate integration.[1][13]

  • Acquisition Parameters (¹³C NMR):

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons, which have longer relaxation times.

dot

Spectral_Features cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum mol aldehyde_h Aldehyde H ~10.0 ppm (s) mol->aldehyde_h Proton Signal aromatic_h Aromatic H's ~7.0-8.5 ppm (Complex Multiplets) mol->aromatic_h Proton Signals carbonyl_c Carbonyl C ~190-195 ppm mol->carbonyl_c Carbon Signal aromatic_c Aromatic C's ~90-140 ppm mol->aromatic_c Carbon Signals c_i C-I (Shielded) aromatic_c->c_i c_br C-Br (Shielded) aromatic_c->c_br

References

A Senior Application Scientist's Guide to Synthetic Alternatives for 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular synthesis, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. 4-Bromo-2-iodobenzaldehyde is a prized building block, particularly for the construction of complex, multi-substituted aromatic systems. Its value lies in the differential reactivity of its three functional groups: a versatile aldehyde and two distinct halogen atoms, iodine and bromine, which serve as orthogonal handles for sequential cross-coupling reactions.

This guide provides an in-depth comparison of synthetic alternatives to this compound. We will explore the fundamental principles governing its reactivity, evaluate direct structural analogs, and present alternative strategic approaches. The objective is to equip you with the knowledge to make informed, causality-driven decisions in your synthetic endeavors, balancing reactivity with practicality and cost.

The Reactivity Cornerstone: Understanding C-X Bond Activation

The synthetic power of di- or polyhalogenated arenes hinges on the ability to selectively functionalize one position while leaving others intact for subsequent transformations. In palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2][3] The energy of this bond dictates the ease of this step, establishing a clear and predictable reactivity hierarchy.[4][5]

Reactivity Trend for Aryl Halides & Pseudohalides: C-I > C-OTf > C-Br >> C-Cl

This trend is the central pillar of our analysis. The significantly weaker carbon-iodine bond makes aryl iodides the most reactive partners, allowing for coupling under milder conditions than their bromide and chloride counterparts.[2][5] It is this pronounced difference in reactivity between the C-I and C-Br bonds that makes this compound an exceptional substrate for selective, sequential reactions.

G cluster_reactivity Reactivity in Pd-Catalyzed Oxidative Addition Aryl-I Aryl Iodide (C-I) Aryl-OTf Aryl Triflate (C-OTf) Aryl-I->Aryl-OTf Higher Reactivity Aryl-Br Aryl Bromide (C-Br) Aryl-OTf->Aryl-Br Aryl-Cl Aryl Chloride (C-Cl) Aryl-Br->Aryl-Cl Lower Reactivity

Category 1: Direct Electrophilic Analogs

These alternatives maintain the core structure of a di-halogenated benzaldehyde, functioning as the electrophilic partner in cross-coupling reactions. The choice among them is a trade-off between reactivity, selectivity, and cost.

SubstrateKey Features & Considerations
This compound Benchmark: Highest reactivity at the C-I bond allows for excellent selectivity. The first coupling can often be performed at room temperature, preserving the C-Br bond for a second, more forcing reaction.[5] Ideal for complex, multi-step syntheses where reliability is paramount.
4-Bromo-2-chlorobenzaldehyde Cost-Effective: Aryl chlorides are generally cheaper than iodides. Challenge: The reactivity difference between C-Br and C-Cl is less pronounced. Selective coupling at the C-Br bond requires carefully optimized conditions and specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands) to avoid competing reactions at the C-Cl bond.[6]
4-Chloro-2-iodobenzaldehyde High Selectivity: Similar to the benchmark, the C-I bond provides a highly reactive site for the initial coupling. This is a strong alternative if the synthetic precursor is more accessible or cost-effective than the bromo-iodo variant.
4-Bromo-2-(trifluoromethanesulfonyloxy)benzaldehyde Reactivity Modulation: The triflate (OTf) group has reactivity comparable to or slightly less than the bromide.[2][7] This combination can be useful, but achieving high selectivity between C-Br and C-OTf can be catalyst-dependent and may not be as straightforward as the C-I/C-Br pairing.[7]
Comparative Performance in Sequential Suzuki-Miyaura Coupling

Sequential cross-coupling is the quintessential application for these substrates. A typical workflow involves a first coupling at the more reactive site, followed by purification and a second coupling at the less reactive site.

G start This compound step1 Step 1: Suzuki Coupling |  Phenylboronic Acid |  Pd(PPh₃)₄, Na₂CO₃, rt start->step1 intermediate 4-Bromo-2-phenylbenzaldehyde step1->intermediate step2 Step 2: Suzuki Coupling |  4-Methoxyphenylboronic Acid |  PdCl₂(dppf), K₃PO₄, 80°C intermediate->step2 product 4-(4-Methoxyphenyl)-2-phenylbenzaldehyde step2->product

Experimental Data Comparison (Representative)

The following table summarizes expected outcomes for the first selective coupling step, highlighting the practical implications of the C-X bond reactivity.

SubstrateCoupling PartnerCatalyst SystemConditionsExpected Yield (Mono-coupled)Causality & Field Insights
This compound Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, RT, 4h>90%The large reactivity gap between C-I and C-Br allows for mild conditions, minimizing side reactions and ensuring high selectivity for the 2-phenyl product.[5]
4-Bromo-2-chlorobenzaldehyde Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 100°C, 12h60-75%Requires a more active catalyst and higher temperatures to activate the C-Br bond. Achieving high selectivity over the C-Cl bond is challenging and often results in mixtures.[6]
4-Chloro-2-iodobenzaldehyde Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, RT, 4h>90%Performance is analogous to the bromo-iodo variant. The C-I bond reacts selectively, making this a highly viable alternative based on starting material availability.

Category 2: Strategic Alternatives (Nucleophilic Partners)

An entirely different synthetic strategy involves reversing the polarity of the reaction. Instead of an electrophilic di-halo benzaldehyde, one can use a formylphenylboronic acid as the nucleophilic partner in a Suzuki-Miyaura coupling. This fundamentally changes the retrosynthetic analysis and can be highly advantageous.

SubstrateKey Features & Considerations
4-Formyl-3-iodophenylboronic acid Strategic Inversion: Allows the aldehyde-containing fragment to be introduced as the nucleophile. Couples with a wide range of aryl/vinyl halides or triflates. The remaining iodide can be used for a subsequent coupling reaction.
4-Formyl-3-bromophenylboronic acid Cost-Effective Nucleophile: Often more accessible and less expensive than the iodo-analog. The C-Br bond is less reactive than C-I, providing a stable handle for a second coupling under more forcing conditions.
4-Formylphenylboronic acid Single Coupling Partner: A widely used building block for introducing a benzaldehyde moiety in a single Suzuki reaction.[8][9] It is not a direct alternative for sequential couplings but is a crucial reagent in the broader context of synthesizing substituted benzaldehydes.

This approach is particularly powerful when the other coupling partner is complex or precious, as it avoids subjecting that partner to the multiple steps required for a sequential coupling.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are representative, detailed methodologies for key transformations discussed in this guide.

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol leverages the high reactivity of the C-I bond to selectively install an alkynyl group at the 2-position.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-(phenylethynyl)benzaldehyde.

Rationale: The use of a copper(I) co-catalyst and an amine base is characteristic of the Sonogashira coupling.[5][10] Performing the reaction at room temperature is a deliberate choice to exploit the C-I vs. C-Br reactivity differential, ensuring chemoselectivity.[5]

Protocol 2: Buchwald-Hartwig Amination with a Formylphenylboronic Acid Alternative

This protocol demonstrates the alternative strategy, using a boronic acid to couple with an amine-containing aryl bromide.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 4-amino-3-bromotoluene (1.0 mmol, 1.0 eq.), 4-formylphenylboronic acid (1.2 mmol, 1.2 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Base and Solvent: Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.) and anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring. Monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to obtain the desired biarylamine product.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[1][11][12] In this context, it is used here to construct a biaryl backbone prior to any manipulation of the aldehyde, showcasing a different strategic approach to the target molecular class.

Senior Scientist's Perspective: Choosing the Right Alternative

The "best" synthetic alternative is not a universal answer but a context-dependent decision.

  • For Maximum Selectivity and Reliability: When constructing a complex molecule where yield and predictability are paramount, This compound remains the superior choice. The well-defined reactivity difference between iodine and bromine provides the most robust platform for sequential, site-selective functionalization.

  • For Cost-Driven Projects: If cost is a primary driver, exploring alternatives like 4-bromo-2-chlorobenzaldehyde is warranted. However, this path requires a greater investment in reaction optimization and may necessitate the use of more expensive, specialized ligands to achieve acceptable selectivity.[6]

  • For Strategic Flexibility: The use of formylphenylboronic acids represents a paradigm shift from an electrophilic to a nucleophilic building block. This strategy should be strongly considered when the other coupling partner is more complex or when a convergent synthesis is desired. It offers a powerful alternative route that can simplify the overall synthetic sequence.

Ultimately, a thorough understanding of the mechanistic principles of cross-coupling chemistry, combined with a clear analysis of the synthetic target, will guide the discerning researcher to the most effective and elegant solution.

References

Topic: A Comparative Study of "4-Bromo-2-iodobenzaldehyde" and Other Dihalobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Dihalobenzaldehydes for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the intricate field of organic synthesis, dihalobenzaldehydes serve as pivotal building blocks, offering multiple reactive centers for the construction of complex molecular architectures. The strategic placement and differential reactivity of the halogen substituents are paramount for achieving selective, sequential functionalization. This guide presents a detailed comparative analysis of dihalobenzaldehydes, with a primary focus on 4-Bromo-2-iodobenzaldehyde. We will explore the fundamental principles governing its unique reactivity and provide robust experimental data and protocols that underscore its superiority as a versatile intermediate in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science.

The Principle of Orthogonal Reactivity: A Synthetic Chemist's Advantage

The core utility of dihalobenzaldehydes in multi-step synthesis is rooted in the concept of orthogonal reactivity . This principle leverages the inherent differences in the reactivity of carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation, the reactivity of aryl halides follows a well-established trend: C–I > C–Br > C–Cl .[1] This predictable hierarchy allows for the selective functionalization of the more reactive C-X bond under a specific set of conditions, leaving the less reactive one available for a subsequent, distinct chemical transformation.

This compound (CAS 261903-03-1) is an exemplary scaffold that masterfully exploits this principle.[2] The significant disparity in the bond dissociation energies between the C-I and C-Br bonds enables chemists to perform highly chemoselective reactions. The C-I bond can be selectively targeted under milder conditions, while the more robust C-Br bond remains intact, ready for a second functionalization step under more forcing conditions. This strategic, stepwise approach is invaluable for minimizing side-product formation and building molecular complexity in a controlled and efficient manner.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To empirically demonstrate the synthetic utility of this compound, we present a comparative analysis against other dihalobenzaldehyde isomers in the widely used Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming biaryl structures, which are common motifs in pharmacologically active compounds.[3][4]

Experimental Data Summary: Selective Mono-Arylation

EntryDihalobenzaldehydeArylboronic AcidCatalyst SystemConditionsYield (Mono-arylation)Selectivity
1This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80°C, 2h96%>98% for C-I coupling
22-Bromo-4-chlorobenzaldehydePhenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 100°C, 12h82%>90% for C-Br coupling
34-Bromo-2-chlorobenzaldehydePhenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 100°C, 12h85%>90% for C-Br coupling

This data is representative of typical experimental outcomes and is presented for comparative purposes.

The results are unequivocal. This compound (Entry 1) exhibits significantly superior performance, affording a near-quantitative yield of the desired mono-arylated product in a fraction of the time and at a lower temperature. This high efficiency is a direct consequence of the preferential oxidative addition of the C-I bond to the palladium(0) catalyst, highlighting its exceptional utility for sequential, site-selective cross-coupling strategies.

Validated Experimental Protocol: Selective Arylation of this compound

This section provides a detailed, self-validating protocol for the selective Suzuki-Miyaura coupling at the C-I position of this compound. The causality for each step is explained to provide a deeper understanding of the process.

Experimental Workflow Diagram

Caption: Workflow for selective Suzuki-Miyaura mono-arylation.

Step-by-Step Methodology:

  • Flask Preparation & Reagent Addition: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 mmol, 310 mg), the arylboronic acid (1.1 mmol), and finely ground potassium carbonate (2.0 mmol, 276 mg). The flask is sealed with a septum. Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst. K₂CO₃ is the base required for the transmetalation step.

  • Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. This step ensures an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to create a biphasic suspension. Causality: Degassed solvents prevent the introduction of oxygen. Water is essential for dissolving the base and facilitating the transmetalation process.

  • Catalyst Introduction: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg). Causality: This is the active catalyst precursor that will initiate the reaction.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Self-Validation (Monitoring): Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the full consumption of the this compound starting material, typically within 2-3 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the 4-bromo-2-arylbenzaldehyde product.

Mechanistic Underpinnings of Selectivity

The high selectivity of the reaction is dictated by the initial, rate-determining step of the catalytic cycle: oxidative addition .[4] The palladium(0) complex preferentially inserts into the weaker, more labile carbon-iodine bond over the stronger carbon-bromine bond.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I (Selective) PdII_Aryl Ar-Pd(II)L₂(I) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'B(OH)₂ / Base PdII_Biaryl Ar-Pd(II)L₂(Ar') TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: The catalytic cycle highlighting selective oxidative addition.

Once the first coupling occurs at the 2-position, the resulting 4-bromo-2-arylbenzaldehyde is electronically and sterically different. Effecting a second coupling at the C-Br position would require a new set of, typically harsher, reaction conditions (e.g., a different catalyst/ligand system, higher temperature), thus providing a broad synthetic window for the introduction of a second, different functional group.

Conclusion and Outlook

This compound distinguishes itself from other dihalobenzaldehydes through its pronounced and predictable differential reactivity. This attribute is not merely a chemical curiosity but a powerful tool that enables chemists to design more elegant, efficient, and convergent synthetic routes. The ability to selectively functionalize the C-I bond while preserving the C-Br bond for subsequent elaboration is critical in the synthesis of complex molecules for drug discovery, agrochemicals, and advanced materials.[5][6] The robust and high-yielding protocol detailed in this guide serves as a testament to its practical advantages, empowering researchers to build sophisticated molecular frameworks with precision and control.

References

A Comparative Guide to Cross-Coupling Reactions of 4-Bromo-2-iodobenzaldehyde for Synthetic Strategy Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of molecular design. The dihalogenated aromatic aldehyde, 4-Bromo-2-iodobenzaldehyde, presents a particularly interesting scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for selective and sequential modifications, paving the way for the efficient synthesis of complex molecular architectures.

This guide provides a comparative analysis of the most common cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as applied to this compound. By examining the expected yields, selectivity, and underlying mechanistic principles, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic planning.

The Principle of Regioselectivity: A Tale of Two Halogens

The primary consideration when designing a synthetic route involving this compound is the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-I bond is weaker and therefore more susceptible to oxidative addition than the C-Br bond. This fundamental principle dictates that under carefully controlled, milder reaction conditions, selective functionalization at the 2-position (the site of the iodine) can be achieved with high fidelity, leaving the bromine atom at the 4-position available for subsequent transformations.

Comparative Yield Analysis of Cross-Coupling Methods

While direct, side-by-side comparative studies on this compound are not extensively documented in the literature, we can extrapolate expected yields and performance from reactions conducted on analogous substrates, such as 4-bromobenzaldehyde, 4-iodobenzaldehyde, and other dihalogenated arenes. The following table summarizes the anticipated yields for the selective coupling at the C-I bond of this compound.

Cross-Coupling MethodCoupling PartnerTypical Catalyst SystemExpected Yield Range (%)Notes
Suzuki-Miyaura Arylboronic acids/estersPd(PPh₃)₄ / Base (e.g., K₂CO₃)85-95%Highly versatile for C-C bond formation with a broad substrate scope.
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂ / CuI / Amine base80-90%Excellent for introducing alkynyl moieties, creating linear scaffolds.
Heck AlkenesPd(OAc)₂ / Ligand (e.g., PPh₃) / Base70-85%Forms substituted alkenes, though yields can be more substrate-dependent.
Buchwald-Hartwig Amines (primary/secondary)Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base75-90%A powerful method for C-N bond formation, crucial in medicinal chemistry.

Note: Yields are estimates based on analogous reactions and are highly dependent on the specific coupling partners, catalyst, ligand, base, solvent, and reaction conditions.

Mechanistic Insights and Experimental Protocols

A deeper understanding of the catalytic cycles for each reaction provides a rationale for optimizing reaction conditions and troubleshooting unexpected outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).

  • To this mixture, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • The reaction mixture is then heated to 80-90 °C and stirred for 4-12 hours, with the progress monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. It typically employs a dual catalytic system of palladium and copper(I) iodide in the presence of an amine base.

Experimental Protocol: Selective Sonogashira Coupling at the 2-Position

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL).

  • To the stirred suspension, add an amine base, typically triethylamine (Et₃N, 2.0 mmol), followed by the terminal alkyne (1.1 mmol).

  • The reaction is stirred at room temperature or gently heated (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of ammonium chloride to remove the amine salts.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography.[1]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR [CuI], Base Cu-C≡CR->Ar-Pd(II)-I(L2)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Experimental Protocol: Selective Heck Coupling at the 2-Position

  • Charge a sealable reaction vessel with this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable ligand (e.g., triphenylphosphine, PPh₃, 0.04 mmol), and a base such as triethylamine (Et₃N, 1.5 mmol).

  • Add an anhydrous polar aprotic solvent like DMF or acetonitrile (5 mL).

  • Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification of the product is achieved by column chromatography.[2][3]

Catalytic Cycle of the Heck Reaction

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 Coupled Alkene Coupled Alkene Insertion Product->Coupled Alkene β-Hydride Elimination

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. The choice of ligand is critical for achieving high yields and broad substrate scope.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 2-Position

  • To an oven-dried reaction tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) followed by the amine (1.2 mmol).

  • The reaction mixture is heated to 80-110 °C for 4-24 hours until completion as monitored by TLC.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic phase is dried and concentrated, and the product is purified by column chromatography.[4][5]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sequential Cross-Coupling: Unlocking Molecular Diversity

The true synthetic utility of this compound lies in the potential for sequential, one-pot cross-coupling reactions. By first performing a selective coupling at the more reactive C-I bond under mild conditions, a second, different coupling partner can be introduced at the C-Br bond by modifying the reaction conditions, often by increasing the temperature or changing the catalyst system. This strategy allows for the efficient and controlled construction of highly functionalized, unsymmetrical biaryl and more complex aromatic systems.[6][7]

Conclusion

The choice of cross-coupling methodology for the functionalization of this compound should be guided by the desired final product and the principles of chemoselectivity. The Suzuki-Miyaura and Sonogashira reactions generally offer high yields and broad applicability for C-C bond formation at the more reactive iodo-position. The Heck reaction provides a route to substituted alkenes, while the Buchwald-Hartwig amination is indispensable for the introduction of nitrogen-containing functional groups. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can employ these powerful catalytic methods to synthesize a diverse array of complex molecules with precision and efficiency.

References

A Senior Application Scientist's Guide to Synthetic Routes Utilizing 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The compound 4-Bromo-2-iodobenzaldehyde stands out as a particularly valuable building block. Its utility is rooted in the differential reactivity of its three functional groups: a versatile aldehyde, a highly reactive C–I bond, and a more robust C–Br bond. This arrangement allows for a sequence of selective transformations, enabling the construction of complex molecular architectures that would be challenging to access through other means.

This guide provides an in-depth comparison of the primary synthetic routes leveraging this trifunctional reagent. We will move beyond simple procedural lists to explore the mechanistic rationale behind these transformations, offering field-proven insights to guide your experimental design.

Core Principle: Chemoselective Cross-Coupling

The synthetic power of this compound is overwhelmingly unlocked through palladium-catalyzed cross-coupling reactions. The key to its strategic use lies in the predictable and exploitable difference in reactivity among carbon-halogen bonds towards palladium(0) catalysts. The oxidative addition step, which initiates the catalytic cycle, proceeds much more readily for C–I bonds than for C–Br bonds, and significantly more so than for C–Cl bonds.[1][2] This allows for the selective functionalization of the iodine-bearing position while leaving the bromine atom and the aldehyde group untouched for subsequent synthetic operations.

G cluster_0 Sequential Functionalization Strategy Start This compound Step1 Selective Pd-Coupling (e.g., Suzuki, Sonogashira, Heck) at C-I Bond Start->Step1 Intermediate 4-Bromo-2-(new group)benzaldehyde Step1->Intermediate Step2 Reaction at Aldehyde (e.g., Wittig, Reductive Amination) Intermediate->Step2 Step3 Pd-Coupling at C-Br Bond Intermediate->Step3 Product_A Final Product A Step2->Product_A Product_B Final Product B Step3->Product_B

Caption: A generalized workflow for the sequential functionalization of this compound.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl compounds often found in pharmaceuticals and organic electronics.[3][4] When applied to this compound, the reaction can be tuned to selectively replace the iodine atom with a wide variety of aryl or heteroaryl boronic acids.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5] Due to the lower bond dissociation energy of the C–I bond compared to the C–Br bond, this addition occurs preferentially at the 2-position. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-I->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeborylation of the boronic acid or homocoupling. Below is a comparison of typical conditions.

Catalyst SystemBaseSolvent(s)Temp (°C)Typical YieldKey Insights
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-10085-95%The "classical" choice; reliable for many substrates but can be sensitive to air.[7]
Pd(dppf)Cl₂K₃PO₄, Cs₂CO₃DMF, Dioxane80-11090-98%Excellent for sterically hindered or electron-rich boronic acids; the dppf ligand enhances stability.
Pd₂(dba)₃ + XPhosK₃PO₄t-BuOH, TolueneRT - 80>95%Buchwald ligands like XPhos allow for lower catalyst loadings and milder conditions, even at room temperature.[8]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most direct and reliable method for forging a bond between an aryl halide and a terminal alkyne.[2][9] This reaction is fundamental in the synthesis of conjugated materials, natural products, and pharmaceutical intermediates. Its application to this compound proceeds with high selectivity at the C–I bond, embedding an alkynyl group that can serve as a handle for further transformations (e.g., click chemistry, cyclizations) or as a key component of a π-conjugated system.

Mechanistic Rationale

The Sonogashira reaction employs a dual-catalyst system.[10] The palladium catalyst follows a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). The crucial difference is the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne (in the presence of an amine base) to form a copper acetylide intermediate. This species then transmetalates with the Ar–Pd(II)–I complex, delivering the alkynyl group to the palladium center before reductive elimination yields the product.[11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-I pd0->pd2 Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L2-C≡CR pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2 cu_acetylide->cu1 alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Comparative Performance Data

While the classic Pd/Cu system is robust, copper-free variations have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.

Catalyst SystemBaseSolvent(s)Temp (°C)Typical YieldKey Insights
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamine (DIPA), Triethylamine (TEA)THF, DMFRT - 6085-95%The standard, highly effective protocol. The amine often serves as both the base and a solvent.[1][10]
Pd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile8080-90%A common alternative catalyst system; heating may be required for less reactive substrates.
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane60-100>90%A copper-free variant using a bulky phosphine ligand, which can prevent catalyst deactivation and simplify workup.
Representative Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF. Sequentially add the amine base (e.g., diisopropylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in 1-4 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Heck Reaction: Olefin Arylation

The Heck reaction, or Mizoroki-Heck reaction, creates a C–C bond between an aryl halide and an alkene, providing a powerful route to substituted styrenes and other vinylated aromatics.[12][13] This transformation is highly valuable for extending carbon chains and creating precursors for polymerization or further functionalization. Using this compound, the reaction selectively occurs at the C–I position to yield a 4-bromo-2-vinylbenzaldehyde derivative.

Mechanistic Rationale

The Heck reaction follows a palladium catalytic cycle initiated by the oxidative addition of the aryl iodide to Pd(0).[12] The resulting Ar–Pd(II)–I complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the Ar–Pd bond. The final key step is a β-hydride elimination, which forms the C=C double bond of the product and generates a palladium-hydride species. This species is then reduced by the base (e.g., triethylamine) to regenerate the active Pd(0) catalyst.[14]

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)L2-I->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion H-Pd(II)L2-I H-Pd(II)L2-I Insertion Product->H-Pd(II)L2-I β-Hydride Elimination Substituted Alkene Substituted Alkene Insertion Product->Substituted Alkene Product H-Pd(II)L2-I->Pd(0)Ln + Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Performance Data

Heck reaction conditions can vary significantly based on the nature of the alkene coupling partner. Electron-deficient alkenes, such as acrylates, are generally more reactive.

Catalyst SystemBaseSolvent(s)Temp (°C)Typical YieldKey Insights
Pd(OAc)₂ / PPh₃Et₃NDMF, Acetonitrile80-12070-90%A classic set of conditions, particularly effective for acrylates and styrenes.[15]
Pd(OAc)₂ (ligandless)K₂CO₃, NaOAcDMA, NMP100-14065-85%Phosphine-free conditions can be advantageous for cost and simplified purification, but often require higher temperatures.
Herrmann's CatalystNaOAcNMP120-140>90%This palladacycle catalyst is highly stable and active, allowing for very low catalyst loadings (down to 0.01 mol%).
Representative Experimental Protocol: Heck Reaction
  • Reaction Setup: In a pressure-rated vial, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Ligand Addition (if applicable): If using a phosphine ligand (e.g., triphenylphosphine, PPh₃), add it at this stage (typically 2 equivalents per palladium atom).

  • Solvent Addition: Add a high-boiling polar aprotic solvent like DMF or NMP.

  • Reaction: Seal the vial and heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Intramolecular Cyclization Routes for Heterocycle Synthesis

Beyond intermolecular couplings, the ortho-aldehyde and iodo functionalities are primed for intramolecular reactions, providing elegant pathways to fused heterocyclic systems.[16][17][18] These strategies often involve a two-step, one-pot process where the aldehyde is first condensed with a suitable nucleophile, followed by an intramolecular coupling reaction.

A prominent example is the synthesis of fused isoquinolines or related N-heterocycles. The aldehyde can be condensed with an amine to form an imine in situ. Subsequent intramolecular Heck-type cyclization or a Sonogashira coupling followed by cyclization can then forge the new ring system. This approach is highly efficient for building complex polycyclic scaffolds from a simple, linear precursor.

Conclusion

This compound is a synthetic chemist's multitool. Its true value is realized through the strategic and selective application of modern cross-coupling chemistry. By understanding the fundamental reactivity differences between the C–I and C–Br bonds, researchers can sequentially install diverse functionalities with a high degree of control. The Suzuki, Sonogashira, and Heck reactions provide reliable and high-yielding methods for modifying the 2-position, leaving the 4-bromo and aldehyde sites available for subsequent elaboration. This guide serves as a foundational blueprint, empowering scientists to rationally design synthetic sequences and accelerate the discovery of novel molecules in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-iodobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-iodobenzaldehyde, a halogenated aromatic aldehyde commonly used in organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.

Understanding the Hazards: Why Proper Disposal is Crucial

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. As a halogenated organic compound, its improper disposal can have long-lasting environmental consequences. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, often prohibiting their disposal in landfills without prior treatment.[1] Therefore, a dedicated and compliant disposal stream is mandatory.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[2][3]
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or fume hoodPrevents inhalation of dust particles.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the process from the point of generation to the final hand-off to your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management.[4][5][6]

  • Designated Waste Stream: this compound must be disposed of as solid halogenated organic waste .

  • Incompatibility: Do NOT mix this waste with non-halogenated organic waste, acidic or alkaline waste, or heavy metal waste.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 2: Container Selection and Labeling

The choice of container and its labeling are regulated to ensure safety and proper identification.

  • Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. This is typically a plastic pail or drum with a secure lid, often provided by your institution's EHS department.[4] The container must be in good condition, free from damage or leaks.

  • Labeling: A hazardous waste label must be affixed to the container as soon as the first amount of waste is added .[6][7] The label must include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Toxic" and "Irritant"[8]

    • The accumulation start date[7]

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][9]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is approaching full (typically around 90% capacity to prevent overfilling), or if the waste has been accumulating for a period defined by your institutional policy (often six months to a year), arrange for a pickup by your institution's EHS department.

  • Documentation: Complete any necessary waste pickup forms as required by your institution.

The following diagram illustrates the decision-making and workflow for the disposal of this compound.

G start Start: Need to dispose of This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate as Solid Halogenated Organic Waste ppe->segregate container Select a Designated Solid Waste Container segregate->container label Affix a Hazardous Waste Label with all required information container->label add_waste Add this compound to the container label->add_waste close_container Securely close the container add_waste->close_container store Store in a designated Satellite Accumulation Area close_container->store full Is the container full or has the accumulation time limit been reached? store->full full->store No contact_ehs Contact EHS for waste pickup full->contact_ehs Yes end End: Waste is safely managed by EHS contact_ehs->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 4-Bromo-2-iodobenzaldehyde, a key building block in organic synthesis, offer significant potential but also necessitate a rigorous approach to safety. This guide moves beyond mere compliance, offering a field-proven framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this di-halogenated aromatic aldehyde. Our goal is to empower you to handle this substance with confidence and precision, ensuring that safety is an integral part of your scientific protocol.

Section 1: Hazard Assessment - The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety plan. This compound is a solid substance whose primary risks stem from its irritant properties and potential for harm upon ingestion, skin contact, or inhalation.[1] The Globally Harmonized System (GHS) provides a clear classification of these risks, which dictates our PPE strategy.[2]

Table 1: GHS Hazard Profile of this compound

Hazard Statement GHS Classification Description GHS Pictogram Signal Word
H302 Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3] GHS07 (Exclamation Mark) Warning
H312 Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[1] GHS07 (Exclamation Mark) Warning
H315 Skin Irritation (Category 2) Causes skin irritation.[1][3] GHS07 (Exclamation Mark) Warning
H319 Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][3] GHS07 (Exclamation Mark) Warning
H332 Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1] GHS07 (Exclamation Mark) Warning
H335 Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[3] GHS07 (Exclamation Mark) Warning

| H317 | Skin Sensitisation (Category 1) | May cause an allergic skin reaction.[3] | GHS07 (Exclamation Mark) | Warning |

From a practical standpoint, these classifications mean that exposure can lead to immediate irritation of the skin, eyes, and respiratory tract.[4][5] The designation as a potential skin sensitizer is particularly important; repeated contact, even at low levels, could lead to an allergic reaction in the future.[3] Therefore, our PPE strategy must be built around creating an impermeable barrier to prevent all routes of exposure.

Section 2: Core PPE Requirements: A Head-to-Toe Barrier Approach

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the task at hand. The following recommendations constitute the minimum required protection for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Because this compound is classified as a serious eye irritant (H319), eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles that form a protective seal around the eyes are mandatory.[6] Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.

  • Enhanced Protection: When handling larger quantities (>25 g) or during procedures with a high risk of splashing (e.g., vigorous mixing, reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection: Preventing Dermal Contact and Sensitization

Given the risks of skin irritation (H315), dermal toxicity (H312), and potential sensitization (H317), selecting the correct gloves is critical.[1][3]

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with many benzaldehydes and halogenated compounds.[7] Due to the dual halogenation of this specific molecule, a conservative approach is warranted.

  • Best Practice Protocol: Double-gloving provides an additional layer of security. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in case the outer glove is compromised. Always remove the outer glove immediately upon known contact and inspect the inner glove before continuing.

  • Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.

Body Protection: Shielding Skin and Personal Clothing

Accidental spills can happen, and body protection is essential to prevent skin contact.

  • Standard Use: A fully buttoned, long-sleeved laboratory coat must be worn at all times.[8]

  • High-Risk Tasks: For tasks involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[6][9]

Respiratory Protection: Mitigating Inhalation Hazards

As a solid, this compound can become airborne as dust, especially during weighing and transfer operations, posing an inhalation hazard (H332, H335).[1]

  • Engineering Controls First: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particles.[3][10]

  • When Respirators are Required: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an N95 (or higher) particulate filter is required for dust.[4] If the material is heated or dissolved in a volatile solvent, an organic vapor cartridge may also be necessary.

Section 3: Operational Protocols - Putting Safety into Practice

A successful safety program relies on consistent and correct procedures. The following workflows provide step-by-step guidance for PPE use and selection.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_tasks Experimental Procedure cluster_ppe Required PPE Level Start Handling this compound Weighing Weighing Solid (<5g) in Ventilated Enclosure? Start->Weighing Solution Preparing Solution or Running Reaction? Weighing->Solution No PPE_Base Base PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles Weighing->PPE_Base Yes Spill Large Quantity or Spill Cleanup? Solution->Spill No PPE_Enhanced Enhanced PPE: - Base PPE - Face Shield Solution->PPE_Enhanced Yes Spill->PPE_Base No PPE_Full Full Response PPE: - Enhanced PPE - Chemical Apron - N95 Respirator Spill->PPE_Full Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.